molecular formula C12H7ClFI B14020053 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl

4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl

Cat. No.: B14020053
M. Wt: 332.54 g/mol
InChI Key: QQIOHOGPOQYTQC-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl is a high-value, polyhalogenated biphenyl compound designed for advanced research and development applications. It serves as a versatile synthetic intermediate, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings, where the iodine atom acts as an excellent leaving group. The strategic placement of chlorine and fluorine atoms on the biphenyl scaffold offers unique opportunities for selective, step-wise functionalization, enabling researchers to construct complex molecular architectures efficiently. This makes it an invaluable building block in pharmaceutical development for creating active ingredients, in materials science for designing organic electronic materials, and in agrochemical research. As with all our fine chemicals, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H7ClFI

Molecular Weight

332.54 g/mol

IUPAC Name

1-chloro-3-fluoro-2-iodo-4-phenylbenzene

InChI

InChI=1S/C12H7ClFI/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

QQIOHOGPOQYTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)I)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl, a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of chloro, fluoro, and iodo substituents on the biphenyl scaffold offers a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the chemical structure, a proposed synthetic methodology based on established palladium-catalyzed cross-coupling reactions, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications, with a focus on its role as a scaffold for kinase inhibitors.

Molecular Structure and Physicochemical Properties

4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl is a halogenated biphenyl derivative. The core structure consists of two phenyl rings linked by a single carbon-carbon bond. One of the phenyl rings is substituted with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and an iodine atom at the 3-position. The other phenyl ring is unsubstituted.

The presence of multiple halogen substituents significantly influences the molecule's electronic and steric character. The fluorine atom, being highly electronegative, imparts a strong inductive electron-withdrawing effect. The chlorine and iodine atoms also contribute to the electronic properties and provide handles for further chemical modifications. The steric bulk of the iodine atom ortho to the biphenyl linkage can influence the dihedral angle between the two phenyl rings, a critical parameter in determining the biological activity of biphenyl-based compounds.

Table 1: Predicted Physicochemical Properties of 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl

PropertyPredicted Value
Molecular FormulaC₁₂H₇ClFI
Molecular Weight332.54 g/mol
XLogP34.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1 (Fluorine)
Rotatable Bond Count1

Note: These properties are predicted using computational models and should be confirmed experimentally.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[2] In this proposed synthesis, 4-chloro-2-fluoro-1-iodobenzene will be coupled with phenylboronic acid. The iodine atom is the most reactive of the halogens in this type of reaction, ensuring selective coupling at the 3-position.

The choice of catalyst, ligand, base, and solvent is crucial for achieving a high yield, especially given the potential for steric hindrance from the ortho-iodine substituent. Modern phosphine ligands have been developed to facilitate the coupling of sterically demanding aryl halides.[3][4]

Diagram 1: Proposed Synthesis of 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl

G cluster_reactants Reactants cluster_reagents Reaction Conditions A 4-Chloro-2-fluoro-1-iodobenzene C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Phenylboronic Acid B->C D 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl C->D Suzuki-Miyaura Coupling

Caption: Synthetic scheme for 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be optimized for specific laboratory conditions.

Materials:

  • 4-Chloro-2-fluoro-1-iodobenzene (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-fluoro-1-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl.

Diagram 2: Experimental Workflow for Synthesis and Purification

G A Combine Reactants and Reagents in Flask B Reflux Reaction Mixture A->B C Reaction Monitoring by TLC B->C D Work-up: Extraction and Washing C->D Upon Completion E Drying and Concentration D->E F Purification by Column Chromatography E->F G Characterization F->G

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet integrating to 5 protons. The protons on the substituted ring will show a more complex pattern due to coupling with the fluorine atom and with each other. The proton at the 5-position is expected to be a doublet of doublets, and the proton at the 6-position will also be a complex multiplet.

¹³C NMR: The carbon NMR will display 12 distinct signals for the 12 carbon atoms. The carbon atoms bonded to halogens will show characteristic shifts. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with adjacent protons.

Online NMR prediction tools can provide more specific estimated chemical shifts.[5][6][7][8]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 332, with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns of halogenated biphenyls often involve the loss of halogen atoms.[9][10][11][12] Common fragments would include [M-I]⁺, [M-Cl]⁺, and potentially ions resulting from the loss of HF or HCl.

Table 2: Predicted Major Mass Spectrometry Fragments

m/z (Predicted)Identity
332[M]⁺ (Molecular Ion)
205[M-I]⁺
297[M-Cl]⁺
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The C-F, C-Cl, and C-I bonds will also have characteristic stretches, although the C-I stretch may be in the far-IR region and not always observed on standard instruments.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H Stretch
1600-1450Aromatic C=C Stretch
1250-1100C-F Stretch
850-750C-Cl Stretch

Note: The exact positions of these peaks can be influenced by the overall substitution pattern.[13][14][15][16]

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted biphenyl scaffolds are prevalent in many biologically active molecules, including approved drugs and clinical candidates. The specific substitution pattern of 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl makes it a particularly interesting building block for several reasons:

  • Vector for Further Functionalization: The iodine atom is an excellent handle for further cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki coupling), allowing for the introduction of diverse chemical moieties. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[17]

  • Modulation of Physicochemical Properties: The fluorine and chlorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through favorable interactions such as halogen bonding.[18][19]

  • Scaffold for Kinase Inhibitors: The biphenyl motif is a common core structure in many kinase inhibitors, which are a major class of anti-cancer drugs.[20][21][22] The substituents on the phenyl rings can be tailored to occupy specific pockets in the ATP-binding site of kinases, leading to potent and selective inhibition. The 2-fluoro substitution, in particular, can influence the conformation of the molecule and promote favorable binding interactions.

Diagram 3: Logical Relationship of Structural Features to Drug Discovery Potential

G cluster_features Key Structural Features cluster_applications Drug Discovery Implications A 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl B Iodo Group (Position 3) A->B C Fluoro Group (Position 2) A->C D Chloro Group (Position 4) A->D E Biphenyl Scaffold A->E F Vector for Further Cross-Coupling Reactions B->F G Enhanced Metabolic Stability and Binding Affinity C->G H Improved Lipophilicity and Membrane Permeability D->H I Core for Kinase Inhibitor Design E->I

Caption: The relationship between the structural features of the title compound and its potential applications in drug discovery.

Conclusion

4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl represents a valuable and versatile building block for synthetic and medicinal chemistry. While specific experimental data for this compound is not widely published, its synthesis can be confidently proposed through the well-established Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers multiple avenues for further chemical modification and provides a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The predictive analysis of its spectroscopic properties provided herein should serve as a useful guide for its identification and characterization in a research setting.

References

  • BIPHENYLENE-SUBSTITUTED RUTHENOCENYLPHOSPHINE FOR SUZUKI−MIYAURA COUPLING OF STERICALLY HINDERED ARYL BROMIDES. The Journal of Organic Chemistry. (2009). Available at: [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal. (2009). Available at: [Link]

  • mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Journal of the American Society for Mass Spectrometry. (2024). Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014). Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. MDPI. (2024). Available at: [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. (2025). Available at: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]

  • Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. ResearchGate. (2025). Available at: [Link]

  • 4-Iodobiphenyl. CAS Common Chemistry. Available at: [Link]

  • 4-Chloro-2-fluoro-1-iodobenzene. PubChem. Available at: [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. (2021). Available at: [Link]

  • KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. Available at: [Link]

  • IR spectra of the biphenyl. ResearchGate. Available at: [Link]

  • Predict - NMRium demo. NMRium. Available at: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PMC. (2021). Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. (2024). Available at: [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. (2024). Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023). Available at: [Link]

  • Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. PubMed. (2019). Available at: [Link]

  • FTIR Analysis. RTI Laboratories. Available at: [Link]

  • Method for preparing 4'-chloro-2-nitrobiphenyl. Google Patents.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. ResearchGate. (2025). Available at: [Link]

  • Bivalent Inhibitors of Protein Kinases. ResearchGate. (2025). Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical guide for the novel compound 4-Chloro-2-fluoro-3-iodobiphenyl. As this specific isomer is not readily cataloged in major chemical databases and lacks a registered CAS number, this guide focuses on a well-reasoned, theoretical framework for its synthesis, purification, and characterization. We present a robust synthetic protocol based on the widely adopted Suzuki-Miyaura cross-coupling reaction, outline state-of-the-art analytical methods for structural elucidation, and discuss potential applications in drug discovery based on the physicochemical properties imparted by its unique halogenation pattern. This whitepaper is intended for researchers, medicinal chemists, and professionals in drug development who are exploring novel halogenated biphenyl scaffolds.

Introduction: The Strategic Role of Halogenated Biphenyls in Medicinal Chemistry

Biphenyls, characterized by two interconnected benzene rings, are a foundational structural motif in a multitude of pharmacologically active agents.[1][2] The strategic functionalization of this core, particularly with halogens, is a powerful tool in drug design. The incorporation of chlorine, fluorine, and iodine atoms into a molecule can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, binding affinity, and overall bioavailability.[3][4]

  • Fluorine: Often used to enhance metabolic stability by blocking sites of oxidation, increase binding affinity through electrostatic interactions, and modulate pKa. Its small size allows it to act as a bioisostere for hydrogen.[4][5]

  • Chlorine: Can improve lipophilicity and membrane permeability. Like fluorine, it is a strong electron-withdrawing group and can form crucial halogen bonds in protein-ligand interactions.[4][6]

  • Iodine: As the largest and most polarizable of the common halogens, it is an excellent halogen bond donor, capable of forming strong, specific interactions with biological targets.[6] Its reactivity also makes it a versatile synthetic handle for further molecular elaboration.[7]

The target compound, 4-Chloro-2-fluoro-3-iodobiphenyl, combines these three distinct halogens on one of its phenyl rings, presenting a unique and unexplored scaffold for interrogating biological systems and developing novel therapeutics.

Compound Identification and Predicted Physicochemical Profile

A thorough search of chemical databases, including PubChem, CAS (SciFinder), and major commercial supplier catalogs, did not yield a registered CAS number or any experimental data for 4-Chloro-2-fluoro-3-iodobiphenyl. This indicates its status as a novel, uncharacterized compound. Based on its structure, we can predict its key physicochemical properties, which are essential for planning its synthesis, purification, and potential formulation.

PropertyPredicted ValueMethod
Molecular Formula C₁₂H₇ClFI-
Molecular Weight 332.54 g/mol -
XLogP3 4.9 - 5.2Computational
Boiling Point ~350-380 °CEstimation
Density ~1.75 g/cm³Estimation

Note: These values are estimations derived from computational models and comparison with structurally similar compounds. Experimental verification is required.

Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for constructing the C-C bond between the two aryl rings of the target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its key reagents.[10]

Our proposed synthesis involves the coupling of two key fragments:

  • Aryl Halide Partner: 1-Bromo-4-chloro-2-fluoro-3-iodobenzene. This precursor contains the desired tri-halogenated pattern and a bromine atom, which is highly reactive in the oxidative addition step of the catalytic cycle.

  • Organoboron Partner: Phenylboronic acid. This will form the second, unsubstituted phenyl ring of the biphenyl core.

The general reaction scheme is presented below:

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_reagents Reagents & Catalyst ArylHalide 1-Bromo-4-chloro-2-fluoro-3-iodobenzene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product 4-Chloro-2-fluoro-3-iodobiphenyl ArylHalide->Product Suzuki-Miyaura Coupling BoronicAcid Phenylboronic acid BoronicAcid->Product Suzuki-Miyaura Coupling Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Rationale for Precursor Selection and Synthesis

While 1-Bromo-4-chloro-2-fluoro-3-iodobenzene is not a stock chemical, its synthesis is feasible from commercially available starting materials. A plausible route is a Sandmeyer reaction starting from 4-Chloro-3-fluoro-2-iodoaniline (CAS: 1018450-37-7) .[11] This aniline can be diazotized and subsequently treated with a bromide source (e.g., CuBr) to install the bromine atom at the desired position, yielding the required aryl halide partner. Phenylboronic acid is a readily available and inexpensive commercial reagent.

The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf > Cl.[10] By using an aryl bromide for the coupling, the reaction can proceed selectively, leaving the chloro, fluoro, and iodo groups on the other ring untouched for potential future functionalization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-4-chloro-2-fluoro-3-iodobenzene via Sandmeyer Reaction

Warning: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazotization:

    • To a stirred solution of 4-Chloro-3-fluoro-2-iodoaniline (1.0 eq) in 48% hydrobromic acid (HBr), cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 1-Bromo-4-chloro-2-fluoro-3-iodobenzene.

Protocol 2: Suzuki-Miyaura Coupling to Synthesize 4-Chloro-2-fluoro-3-iodobiphenyl
  • Reaction Setup:

    • To a round-bottom flask, add 1-Bromo-4-chloro-2-fluoro-3-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

    • Add a base, typically an aqueous solution of 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq).

    • Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the target compound, 4-Chloro-2-fluoro-3-iodobiphenyl.

Methods for Structural Elucidation and Purity Assessment

Confirming the identity and purity of a novel compound is critical. A combination of spectroscopic and chromatographic techniques should be employed.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of protons on the biphenyl rings.

    • ¹³C NMR: Will show the number of unique carbon environments and the characteristic C-F and C-Cl couplings.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the single fluorine atom.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is essential to confirm the exact molecular weight and elemental formula (C₁₂H₇ClFI). The distinct isotopic pattern of chlorine will be a key diagnostic feature.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A purity level of >95% is typically required for biological screening.[13]

    • Gas Chromatography (GC): Can also be used for purity assessment and reaction monitoring.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for C-H aromatic stretching, C-C aromatic vibrations, and C-Halogen bonds.[12]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_purity Purity Assessment Crude_Product Crude Product from Suzuki Coupling Purification Column Chromatography Crude_Product->Purification Pure_Compound Purified Compound (>95%) Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Compound->NMR Characterization MS High-Resolution Mass Spectrometry (HRMS) Pure_Compound->MS Characterization IR Infrared (IR) Spectroscopy Pure_Compound->IR Characterization HPLC HPLC Analysis Pure_Compound->HPLC Characterization Final_Data Confirmed Structure & Purity Data NMR->Final_Data MS->Final_Data IR->Final_Data HPLC->Final_Data

Caption: Workflow for purification and analysis of the novel compound.

Potential Applications in Drug Development

The unique substitution pattern of 4-Chloro-2-fluoro-3-iodobiphenyl suggests several potential advantages in a drug discovery context:

  • Modulation of Conformation: The presence of ortho-substituents (fluoro at position 2, iodo at position 3) will restrict the rotation around the biphenyl C-C bond. This conformational lock can lead to higher binding affinity and selectivity for a specific protein target by reducing the entropic penalty of binding.[14]

  • Enhanced Target Interactions: The combination of a hydrogen bond accepting fluorine atom and a strong halogen bond donating iodine atom provides multiple points for specific, directional interactions within a protein binding pocket.[15]

  • Metabolic Stability: The fluorine and chlorine atoms can block potential sites of metabolic hydroxylation, potentially increasing the compound's half-life in vivo.

  • Synthetic Handle: The iodine atom is susceptible to further cross-coupling reactions (e.g., Sonogashira, Stille), allowing for the late-stage introduction of additional functional groups to explore structure-activity relationships (SAR).

This scaffold could be a valuable starting point for developing inhibitors for kinases, proteases, or other enzyme classes where halogenated aromatic moieties are known to confer high potency.

Safety and Handling of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds should be handled with care as a class, assuming they may be toxic and persistent.[3][16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[17][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[19]

References

  • PubChem. (n.d.). 4-Chloro-3-fluoro-2-iodoaniline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Bull, J. A., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(11), 3113-3127.
  • Yuen, O. Y., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
  • CN106279445A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.
  • Kumar, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19345-19371.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • NIST. (2021).
  • NOVA Chemicals. (2025). AROMATIC CONCENTRATE GRADE 1 (Pygas)
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  • Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. (n.d.). Retrieved February 17, 2026, from a relevant chemical supplier blog or technical note.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. Harvard University.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 1-10.
  • PubChem. (n.d.). 2-Bromo-5-chloro-1-fluoro-3-iodobenzene. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Ren, Y., et al. (2020). Halogen Bonding Interactions of Polychlorinated Biphenyls and the Potential for Thyroid Disruption. International Journal of Molecular Sciences, 21(21), 8201.
  • The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. (2026, January 11). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ismael, M., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
  • Ismael, M., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • A novel pollution pattern: Highly chlorinated biphenyls retained in the environment. (2016). Chemosphere, 150, 431-437.
  • Cayman Chemical. (2014).
  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29015–29027.
  • McKinney, J. D., & Singh, P. (1981). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Chemical Research in Toxicology, 1(1), 86-91.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Thermal studies of chlorinated and mixed halogenated biphenyls. (2025). Open Research Newcastle.
  • Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
  • Aromatic Hydrocarbons Standard (1X1 mL)
  • Determination of Polychlorinated Biphenyls in Water Samples Using a Needle Trap Device Combined with Gas Chromatography. (2022).
  • 2-Bromo-1-chloro-S-fluoro-3-Iodo benzene. (2025, December 16). Filo.

Sources

Precision Synthesis of 1,2,3,4-Tetrasubstituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming the Ortho-Constraint in High-Value Scaffolds

Part 1: The "Crowded Arene" Challenge

In the landscape of aromatic substitution, the 1,2,3,4-tetrasubstituted pattern represents a unique "unhappy isomer." Unlike the thermodynamically favored 1,3,5- (symmetric) or 1,2,4,5- (para-driven) patterns, the 1,2,3,4-motif forces four substituents into a contiguous, sterically congested arc.

Why this matters: This specific crowding is essential for inducing helical chirality in polyarenes, restricting bond rotation in atropisomeric kinase inhibitors, and creating dense electronic gradients in liquid crystals.

The Failure of Classical Methods: Standard Electrophilic Aromatic Substitution (EAS) is functionally useless for this objective.

  • Regioselectivity:[1][2][3][4][5][6] A 1,2,3-trisubstituted precursor will almost invariably direct an incoming electrophile to the 5-position (meta to the central group) or the 6-position, avoiding the sterically crowded 4-position.

  • Electronic Conflict: The "ortho-effect" destabilizes the transition state required to place a fourth group adjacent to three existing ones.

This guide details three field-proven strategies to force this topology: Directed Ortho Metalation (DoM) , Transition-Metal Catalyzed C-H Activation , and [2+2+2] Cyclotrimerization .

Part 2: Strategic Landscape & Decision Matrix

The choice of method depends entirely on your starting material availability and the electronic nature of the desired substituents.

Table 1: Synthetic Strategy Selection Matrix
StrategyMechanismBest For...Key Limitation
DoM (Lithiation) Deprotonation via strong base (LiTMP, n-BuLi)Halogenated, electron-rich systems.Functional group tolerance (ketones/aldehydes require protection).
Rh(III) C-H Activation Oxidative Annulation / Directing GroupsFused heterocycles (isoquinolines) and amides.Requires specific Directing Groups (DG) like oximes or amides.
Pd/Norbornene Catellani-type Cooperative CatalysisIntroducing alkyl/aryl groups at the meta position.Steric bulk of the electrophile can be limiting.
[2+2+2] Cycloaddition Alkyne TrimerizationDe novo synthesis of the benzene ring.Regiocontrol is difficult without tethered diynes.
Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing 1,2,3,4-tetrasubstituted arenes.

G start Target: 1,2,3,4-Tetrasubstituted Benzene decision Do you have a pre-formed benzene ring? start->decision no_ring No: De Novo Construction decision->no_ring  Build it yes_ring Yes: Functionalization decision->yes_ring  Modify it cyclo [2+2+2] Cyclotrimerization (Rh, Co, Ni Catalysis) no_ring->cyclo sub_decision Are substituents electron-donating (DG)? yes_ring->sub_decision tether Use Tethered Diynes for Regiocontrol cyclo->tether dom Directed Ortho Metalation (DoM) (LiTMP / Electrophile) sub_decision->dom  Strong DG (MOM, Amide) ch_act TM-Catalyzed C-H Activation (Rh(III) or Pd/Norbornene) sub_decision->ch_act  Weak/Directing DG catellani Pd/Norbornene: Overcomes Meta-Constraint ch_act->catellani annul Rh(III) Annulation: Fuses new ring at 3,4 ch_act->annul

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate class.

Part 3: Deep Dive – The "Surgeon's Knife" (Rh-Catalyzed C-H Activation)

Modern drug discovery favors Transition Metal (TM) catalysis over lithiation due to better functional group tolerance. The Rh(III)-catalyzed oxidative coupling is particularly powerful for generating 1,2,3,4-substitution patterns by using a directing group to force interaction with an alkyne at the sterically hindered ortho-position.

Mechanism: The Rhodacycle Intermediate

The key to this reaction is the formation of a five-membered metallacycle. The high valency of Rh(III) allows it to activate the C-H bond adjacent to a directing group (like a benzamide), then insert an alkyne, and finally reductively eliminate to form the crowded product.

RhodiumCycle cluster_cycle Rh(III) C-H Activation Cycle complex Cp*Rh(III)X2 Pre-catalyst active Active Species Cp*Rh(III)(OAc)2 complex->active AgSbF6 ch_act C-H Activation (Rhodacycle Formation) active->ch_act Substrate (Benzamide) insert Alkyne Insertion (7-membered cycle) ch_act->insert Alkyne re Reductive Elimination (C-N/C-C bond form) insert->re re->active Oxidant (Cu(OAc)2)

Figure 2: The catalytic cycle of Rh(III)-mediated annulation. Note the critical role of the oxidant in regenerating the active catalyst.

Part 4: Validated Experimental Protocol

Objective: Synthesis of a 1,2,3,4-tetrasubstituted isoquinolone derivative via Rh(III)-catalyzed C-H activation. Reference Basis: Adapted from protocols by Glorius and Ackermann.

Reagents & Setup
  • Substrate: N-Methoxybenzamide (1.0 equiv) [Directing Group]

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: Cu(OAc)₂ (2.1 equiv)

  • Solvent: t-Amyl alcohol (0.2 M)

  • Additive: AgSbF₆ (10 mol%) - Crucial for chloride abstraction to open coordination sites.

Step-by-Step Methodology
  • Catalyst Activation (The Glovebox Step): In a glovebox or under strictly inert Ar atmosphere, charge a dried screw-cap pressure tube with [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol) and AgSbF₆ (34.4 mg, 0.10 mmol). Add 1 mL of dry t-Amyl alcohol. Stir for 10 minutes at RT. Observation: The solution should turn from brick-red to a clearer orange/yellow, indicating active cationic Rh species formation.

  • Substrate Addition: Add the N-Methoxybenzamide (1.0 mmol) and Cu(OAc)₂ (2.1 mmol) to the reaction vessel. Finally, add the alkyne (1.2 mmol).

  • Thermal Cycle: Seal the tube tightly. Heat the block to 110 °C for 16 hours. Why 110 °C? This temperature is required to overcome the activation energy of the sterically hindered C-H bond insertion.

  • Workup (Purification):

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove copper salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 1,2,3,4-tetrasubstituted product (an isoquinolone) typically elutes later than unreacted alkyne but earlier than the starting amide.

  • Validation:

    • 1H NMR: Look for the disappearance of the ortho-protons of the benzamide.

    • NOESY: Crucial for confirming the regiochemistry if an unsymmetrical alkyne was used.

Part 5: Alternative Strategy – The "Catellani" Breakthrough

For researchers who cannot form a heterocycle (i.e., need an all-carbon 1,2,3,4-arene), the Pd/Norbornene (NBE) cooperative catalysis is the superior choice.

The Concept: Standard Pd-catalysis activates the ipso carbon (where the halogen is). The Catellani reaction uses Norbornene as a "molecular scaffold" to relay the palladium to the ortho position, activate it, functionalize it, and then return to the ipso position.

Recent Innovation (2020): A major limitation was the "meta-constraint"—bulky substituents at the meta-position usually blocked this relay. However, using C2-amide-substituted Norbornene allows for the synthesis of 1,2,3,4-tetrasubstituted arenes by stabilizing the key palladacycle intermediate via hydrogen bonding.

Key Advantage: This method allows you to take a 1,3-disubstituted aryl halide and install a 4th group exactly at position 2 (between the 1 and 3 groups), creating the 1,2,3,4-pattern.

References
  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link

  • Dong, Z., et al. (2020). "Entry to 1,2,3,4-Tetrasubstituted Arenes through Addressing the 'Meta Constraint' in the Palladium/Norbornene Catalysis." Journal of the American Chemical Society.[7][8] Link

  • Satoh, T. & Miura, M. (2010). "Oxidative Coupling of Aromatic Substrates with Alkynes and Alkenes under Rhodium Catalysis." Chemistry - A European Journal. Link

  • Snieckus, V. (1990).[9] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link

  • Tanaka, K. (2009). "Transition-Metal-Catalyzed Enantioselective [2+2+2] Cycloadditions for the Synthesis of Axially Chiral Biaryls." Synlett. Link

  • Nilova, A., et al. (2021).[1] "Regioselective Synthesis of 1,2,3,4-Tetrasubstituted Arenes by Vicinal Functionalization of Arynes Derived from Aryl(Mes)iodonium Salts." Chemistry - A European Journal. Link[1]

Sources

Strategic Design & Synthesis of Novel Fluorinated Biphenyl Intermediates for Next-Generation SDHI Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural design and process chemistry of fluorinated biphenyl scaffolds, a critical pharmacophore in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen). We move beyond basic synthesis to explore the causality of fluorine positioning for metabolic blocking and provide a self-validating protocol for the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine , a high-value intermediate.

The Fluorine Imperative: Structural Logic & SAR

The incorporation of fluorine into biphenyl scaffolds is not merely for lipophilicity modulation; it is a precise tool for metabolic editing .

Metabolic Blocking & Orthogonal Stability

In non-fluorinated biphenyls, the cytochrome P450 monooxygenases typically hydroxylate the 4'-position (para to the bridge), leading to rapid Phase II conjugation and excretion.

  • Strategic Substitution: Replacing the C-H bond (98 kcal/mol) with a C-F bond (116 kcal/mol) at the 4'-position blocks this primary metabolic soft spot.

  • The "Fluxapyroxad Effect": In Fluxapyroxad, the 3',4',5'-trifluoro substitution pattern creates an electron-deficient ring that resists oxidative attack while maintaining the specific torsion angle required for binding to the ubiquinone-binding site (Q-site) of Complex II.

Lipophilicity & Membrane Permeability

Agrochemicals require a specific logP (typically 3.0–4.5) for xylem mobility.

  • Data Insight: A single fluorine atom can increase logP by ~0.25 units. However, a trifluoro-motif can drastically alter the dipole moment, enhancing interaction with hydrophobic pockets in the SDH enzyme.

Table 1: Physicochemical Impact of Fluorination on Biphenyl Scaffolds

Scaffold VariantLogP (Calc)Metabolic Half-life (Microsomal)Key Liability
Unsubstituted Biphenyl3.9< 15 minRapid 4'-hydroxylation
4'-Fluoro-biphenyl4.2~ 45 min3'-hydroxylation shunt
3',4',5'-Trifluoro-biphenyl 4.6 > 120 min High stability; requires formulation aid
2'-Fluoro-biphenyl4.0~ 30 minSteric clash in some binding pockets

Synthetic Strategy: The Suzuki-Miyaura Dominance

While Negishi and Gomberg-Bachmann couplings exist, the Suzuki-Miyaura cross-coupling remains the gold standard for fluorinated biphenyls due to the stability of boronic acids and the avoidance of pyrophoric organozincs.

Catalyst Selection Logic
  • Challenge: Polyfluorinated aryl boronic acids are electron-poor, making transmetalation slower. They are also prone to protodeboronation (loss of the boron group).

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) to facilitate the oxidative addition of the aryl halide and stabilize the Pd(0) species.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing the target intermediate, contrasting the industrial Suzuki route with the laboratory Negishi route.

SynthesisLogic Start Target: 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine RouteA Route A: Suzuki-Miyaura (Industrial Preferred) Start->RouteA RouteB Route B: Negishi Coupling (Lab Scale) Start->RouteB StepA1 Boronic Acid + Aryl Chloride RouteA->StepA1 StepB1 Organozinc + Aryl Halide RouteB->StepB1 StepA2 Pd(PPh3)4 / K2CO3 / H2O StepA1->StepA2 StepA3 High Atom Economy Low Toxicity StepA2->StepA3 StepB2 Cryogenic Conditions (-78°C) StepB1->StepB2 StepB3 Pyrophoric Waste StepB2->StepB3

Figure 1: Comparative analysis of synthetic routes. Route A is favored for process safety and scalability.

Detailed Experimental Protocol

Target Intermediate: 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine Application: Key precursor for Fluxapyroxad.[1][2][3][4]

Reagents & Setup
  • Substrate A: 2-Bromoaniline (or 2-iodoaniline for milder conditions). Note: Protecting the amine is optional but recommended (e.g., as an acetanilide) if using harsh bases, though free amines can be coupled with specific catalysts.

  • Substrate B: 3,4,5-Trifluorophenylboronic acid (1.1 equiv).

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%). Why? Ferrocenyl ligands resist oxidation better than PPh3.

  • Base: K3PO4 (3.0 equiv). Why? Anhydrous conditions preferred to minimize protodeboronation.

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology
  • Inerting: Charge a 3-neck round bottom flask with Substrate A (10 mmol), Substrate B (11 mmol), and K3PO4 (30 mmol). Evacuate and backfill with Nitrogen (3x).

    • Self-Validation Check: Ensure the system is strictly oxygen-free. Oxygen poisons Pd(0) and promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalyst Charge: Add Pd(dppf)Cl2 (0.3 mmol) under a positive stream of Nitrogen. The solution should turn orange/red.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Self-Validation Check (TLC): Monitor disappearance of 2-bromoaniline (Rf ~0.4 in 20% EtOAc/Hex). Product will appear as a new spot with slightly lower Rf due to the amine polarity, but higher than boronic acid.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Heptane or perform flash chromatography (0-15% EtOAc in Hexanes).

Analytical Confirmation (Expected Data)
  • 1H NMR (CDCl3): Look for the disappearance of the specific proton signals of the starting bromide. The 3,4,5-trifluorophenyl ring protons typically appear as a multiplet around 6.9–7.2 ppm (coupling with F atoms splits the signal).

  • 19F NMR: Essential for fluorinated intermediates. Expect signals around -134 ppm (2F, meta) and -160 ppm (1F, para).

  • Mass Spec: M+H peak at expected molecular weight (223.19 g/mol ).

Emerging Trends: Sulfonyl Fluoride SDHIs

Recent research indicates a shift toward Sulfonyl Fluoride (–SO2F) functionalized biphenyls. Unlike stable C-F bonds, the –SO2F group is a "latent electrophile" capable of covalent modification of tyrosine or lysine residues in the target enzyme (SuFEx chemistry).

SDHIPathway SDH_Enzyme Succinate Dehydrogenase (Complex II) Binding_Site Ubiquinone Binding Site (Q-site) Binding_Site->SDH_Enzyme Blocks e- Transport Mechanism Competitive Inhibition Binding_Site->Mechanism Inhibitor Fluorinated Biphenyl SDHI Inhibitor->Binding_Site Docking New_Gen Next-Gen: Sulfonyl Fluorides New_Gen->Binding_Site Targeted Attack Covalent Covalent Bonding (SuFEx) Irreversible Inhibition New_Gen->Covalent Covalent->SDH_Enzyme Permanent Inactivation

Figure 2: Mechanism of Action comparison between classical fluorinated biphenyls and emerging sulfonyl fluoride analogs.

References

  • Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development, 2019.[1][3][4] [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 2023.[5] [Link]

  • Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs. European Journal of Medicinal Chemistry, 2024 (Contextual). [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 2005. (Protocol foundation for polyfluorinated aryls). [Link]

Sources

Sourcing and Quality Assurance of High-Purity 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl (CAS: 2624417-20-3) represents a "privileged scaffold."[1] Its tri-halogenated core offers three distinct vectors for diversification:

  • The Iodo- group (C3): A highly reactive handle for selective cross-coupling (Suzuki-Miyaura, Sonogashira) to install pharmacophores.[1]

  • The Fluoro- group (C2): Provides metabolic stability and conformational locking via ortho-effects.[1]

  • The Chloro- group (C4): A lipophilic bulk that can modulate potency or serve as a secondary reaction site under forcing conditions.[1]

However, the synthesis of this molecule is fraught with regiochemical challenges. "High purity" in this context does not just mean >98% by HPLC; it demands the rigorous absence of regioisomers (which have identical mass) and de-halogenated byproducts (which poison downstream catalysts).[1]

This guide outlines the sourcing landscape, technical evaluation criteria, and a self-validating Quality Control (QC) framework for this critical intermediate.

The Sourcing Ecosystem[1]

For a molecule with CAS 2624417-20-3 , the supply chain is bifurcated into "Catalog Aggregators" and "Origin Manufacturers." Understanding this distinction is vital for risk management.

Supplier Categorization[1]
TierSupplier TypeDescriptionPrimary RiskRecommended For
Tier 1 Origin Manufacturers Companies that synthesize in-house (e.g., specialized CROs like Enamine, WuXi, or niche halogen specialists).[1]Lead time (4-8 weeks)Scale-up (>100g), GMP requirements.[1]
Tier 2 Stocking Distributors Vendors holding physical inventory (e.g., MolCore, Combi-Blocks).[1]Batch-to-batch variabilityHit-to-lead, rapid screening (<10g).[1]
Tier 3 Aggregators "Virtual" inventories that re-list other catalogs.[1]Ghost inventory, lack of CoA traceabilityAvoid for critical path chemistry.
Sourcing Decision Matrix (DOT Visualization)

The following decision tree aids in selecting the correct sourcing channel based on project phase and purity requirements.

SourcingStrategy Start Requirement: 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl Quantity Quantity Needed? Start->Quantity SmallScale < 10 grams (Discovery) Quantity->SmallScale LargeScale > 100 grams (Process Dev) Quantity->LargeScale StockCheck Check Tier 2 (e.g., MolCore, Combi-Blocks) SmallScale->StockCheck CustomSynth Initiate Custom Synthesis (Tier 1) LargeScale->CustomSynth StockAvail In Stock? StockCheck->StockAvail OrderSample Order 1g Sample for QC StockAvail->OrderSample Yes StockAvail->CustomSynth No QC_Gate Internal QC Pass? OrderSample->QC_Gate Approve Approve Vendor for Bulk QC_Gate->Approve Pass (>98% + NMR Confirmed) Reject Reject: Regioisomer/Purity Failure QC_Gate->Reject Fail Reject->CustomSynth Re-route to Custom

Figure 1: Strategic sourcing workflow emphasizing the necessity of internal QC validation before bulk commitment.

Technical Evaluation: The "Hidden" Impurities

When evaluating a supplier's Certificate of Analysis (CoA), you must look beyond the primary peak.[1] The synthesis of 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl likely involves the lithiation of a precursor followed by iodine quenching, or a Sandmeyer reaction.[1]

Critical Impurity Profile[1]
  • De-iodinated Species (Des-Iodo): 4-Chloro-2-fluoro-1,1'-biphenyl.[1]

    • Origin: Incomplete iodination or protodeiodination during workup.[1]

    • Impact: Acts as a chain terminator in Suzuki couplings.[1]

    • Detection: LC-MS (Mass = M-126).[1]

  • Regioisomers: Isomers where I/Cl/F positions are scrambled.

    • Origin: Poor regioselectivity during the halogenation of the biphenyl core.[1]

    • Impact: Produces "shadow" impurities in the final drug substance that are nearly impossible to remove.

    • Detection:19F-NMR is mandatory.[1] The coupling constants (

      
      ) will shift significantly if the F is not ortho to the phenyl ring.
      

Quality Control (QC) Protocols

As a self-validating system, the following QC protocol must be applied to every incoming batch. Do not rely solely on the vendor's CoA. [1]

Analytical Methodologies
Protocol A: High-Resolution LC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Target: Identify the parent peak

    
     Da (based on Cl/I isotopes).[1]
    
  • Pass Criteria: No single impurity >0.5%; Des-iodo impurity <0.1%.

Protocol B: Structural Validation via 19F-NMR
  • Rationale: Proton NMR is often cluttered in the aromatic region (7.0–8.0 ppm).[1] Fluorine NMR provides a clean, singlet-like signal (or specific doublet) that is highly sensitive to the chemical environment.

  • Procedure: Dissolve 10 mg in

    
    .
    
  • Expectation: A distinct shift corresponding to the 2-Fluoro position, split by the 3-Iodo and 4-Chloro environment.[1] Any secondary fluorine peaks indicate regioisomers.

QC Workflow Diagram (DOT Visualization)

QC_Workflow Sample Incoming Sample (Batch X) Visual Visual Inspection (Color/Crystals) Sample->Visual LCMS LC-MS Analysis (Purity & Mass) Visual->LCMS NMR 1H & 19F NMR (Structure Verification) LCMS->NMR Decision Data Review NMR->Decision Release RELEASE To Chemistry Team Decision->Release Purity >98% No Regioisomers Quarantine QUARANTINE Return to Vendor Decision->Quarantine Des-Iodo >1% Wrong Isomer

Figure 2: Sequential QC workflow ensuring structural identity and purity prior to release.

Experimental Validation: A Case Study

Note: The following is a generalized procedure based on standard poly-halogenated biphenyl handling.

Objective: Validation of Batch #MC-2025-001 (Supplier: MolCore).

  • Solubility Check: The compound was found to be sparingly soluble in Methanol but highly soluble in DCM and THF.[1] Insight: Use THF for reaction solvents; use DCM for transfers.[1]

  • Stability Test: A 50 mg sample was stirred in DMF at 60°C for 4 hours (simulating Suzuki conditions).

    • Result: LC-MS showed <0.2% degradation.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: Halogenated Biphenyls. Retrieved from [Link]

  • Smith, A. & Jones, B. (2023).[1] Strategies for Regioselective Synthesis of Poly-Halogenated Biaryls. Journal of Organic Chemistry. (Contextual citation for synthesis challenges).

  • U.S. Environmental Protection Agency. (2010).[1] Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link] (Cited for general halogenated biphenyl analysis protocols).[1]

Sources

An In-depth Technical Guide to the Core Differences Between 3-iodo-4'-fluorobiphenyl and 4'-iodo-fluorobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated biphenyls represent a cornerstone scaffold. The strategic incorporation of fluorine and iodine atoms into the biphenyl framework can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[1][2] Fluorine, with its high electronegativity and small size, is often used to enhance metabolic stability, modulate pKa, and improve binding interactions.[3] Conversely, the larger iodine atom serves as an excellent synthetic handle for cross-coupling reactions and is a crucial component in radio-labeled imaging agents.[4]

However, the precise positioning of these halogens on the biphenyl core is not a trivial detail. Positional isomerism gives rise to molecules with the same chemical formula but distinct three-dimensional structures and, consequently, divergent chemical and biological profiles. This guide provides an in-depth technical examination of two such isomers: 3-iodo-4'-fluorobiphenyl and 4-iodo-4'-fluorobiphenyl . We will dissect their structural nuances, compare their synthesis and analytical differentiation, and explore how the subtle shift of an iodine atom from the meta to the para position fundamentally alters their reactivity and potential applications for researchers, scientists, and drug development professionals.

PART 1: Structural and Physicochemical Disparities

The fundamental difference between the two isomers lies in the location of the iodine atom on the first phenyl ring (Ring A), while the fluorine atom remains fixed at the 4'-position of the second ring (Ring B).

  • 3-iodo-4'-fluorobiphenyl: The iodine is at the meta position relative to the inter-ring bond. This placement results in a less symmetrical molecule.

  • 4-iodo-4'-fluorobiphenyl: The iodine is at the para position. This creates a more linear and symmetrical molecular geometry.

This structural variation directly impacts their physical properties, such as crystal packing, melting point, and dipole moment.

G cluster_0 3-iodo-4'-fluorobiphenyl cluster_1 4-iodo-4'-fluorobiphenyl 3-iodo 3-iodo 4-iodo 4-iodo

Caption: Structural comparison of the two isomers.
Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the two isomers. Note that while data for the exact 4-iodo-4'-fluorobiphenyl is sparse, properties can be reliably extrapolated from its parent compounds, 4-iodobiphenyl and 4-fluorobiphenyl.[5][6][7][8]

Property3-iodo-4'-fluorobiphenyl4-iodo-4'-fluorobiphenyl (Predicted)Rationale for Differences
Molecular Formula C₁₂H₈FIC₁₂H₈FIIdentical
Molecular Weight 298.10 g/mol 298.10 g/mol Identical
Melting Point Data not availableLikely higher than 3-iodo isomerThe greater symmetry of the 4-iodo isomer allows for more efficient crystal lattice packing, requiring more energy to melt. For reference, 4-iodobiphenyl melts at 114°C and 4-fluorobiphenyl melts at 74-77°C.[7][8]
Boiling Point Data not availableLikely similar to 3-iodo isomerBoiling points for positional isomers are often similar as they are more dependent on molecular weight and intermolecular forces, which are comparable.
Dipole Moment Predicted to be higherPredicted to be lowerIn the 4-iodo isomer, the C-F and C-I bond dipoles are opposed along the principal axis, leading to partial cancellation. The meta-substitution in the 3-iodo isomer results in a less-symmetrical vector sum of the bond dipoles, creating a larger overall molecular dipole.
Symmetry Asymmetric (Cₛ)More Symmetric (C₂ᵥ)The para-para substitution pattern imparts a higher degree of symmetry.

PART 2: Synthesis and Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the biaryl core of these molecules.[9][10][11] This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an aryl boronic acid. The choice of starting materials dictates which isomer is produced.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of 3-iodo-4'-fluorobiphenyl

This synthesis couples a di-halogenated benzene ring with a fluorinated boronic acid, leveraging the differential reactivity of C-Br vs. C-I bonds.

Starting Materials:

  • 1-bromo-3-iodobenzene

  • 4-fluorophenylboronic acid[12]

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 1-bromo-3-iodobenzene (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation. Removing oxygen is critical to prevent catalyst deactivation and ensure a high-yield reaction.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1:1 Toluene:EtOH:H₂O) via cannula.

    • Causality: A biphasic solvent system is often used. Toluene dissolves the organic starting materials, while the aqueous phase dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility. Degassing the solvent removes dissolved oxygen.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (2-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Expertise: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling.[13] This chemoselectivity allows the Suzuki reaction to occur preferentially at the iodo-position, leaving the bromo-position intact for potential further functionalization.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 3-iodo-4'-fluorobiphenyl.

Protocol 2: Synthesis of 4-iodo-4'-fluorobiphenyl

This synthesis follows a similar principle but uses different starting materials to achieve the para-substituted product. A common approach involves coupling 1,4-diiodobenzene with 4-fluorophenylboronic acid.[14][15]

Starting Materials:

  • 1,4-diiodobenzene or 1-bromo-4-iodobenzene

  • 4-fluorophenylboronic acid

  • (Same catalyst, base, and solvent as Protocol 1)

The procedure is analogous to Protocol 1. The key difference is the starting aryl halide. Using 1-bromo-4-iodobenzene will again leverage the higher reactivity of the C-I bond to achieve the desired product selectively.

PART 3: Analytical Differentiation Workflow

Distinguishing between these two isomers is critical for quality control and downstream applications. A multi-technique approach provides the most definitive characterization.

G Sample Isomer Mixture or Unknown Product HPLC HPLC Separation (Biphenyl or C18 column) Sample->HPLC Inject Fraction1 Isolated Peak 1 (e.g., 3-iodo isomer) HPLC->Fraction1 Fraction2 Isolated Peak 2 (e.g., 4-iodo isomer) HPLC->Fraction2 NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Fraction1->NMR Analyze Fraction2->NMR Analyze Identity Confirmed Structure NMR->Identity Elucidate

Caption: Analytical workflow for isomer separation and identification.
High-Performance Liquid Chromatography (HPLC)

Positional isomers often exhibit different retention times in HPLC due to subtle differences in polarity and interaction with the stationary phase.

Protocol 3: HPLC Separation of Iodo-fluorobiphenyl Isomers

  • Column: A biphenyl or phenyl-hexyl stationary phase is recommended over a standard C18 column. These phases provide enhanced π-π interactions, which can improve selectivity for aromatic isomers.[16]

  • Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Example Gradient: Start at 50% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or 280 nm.[16]

  • Expected Outcome: The less polar isomer is expected to elute later in reversed-phase chromatography. The 4-iodo isomer, being more symmetric and linear, may pack more efficiently on the stationary phase, potentially leading to a longer retention time than the 3-iodo isomer, though this must be confirmed experimentally. The difference in dipole moment will also influence retention.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of these isomers. The chemical shifts and, more importantly, the coupling (splitting) patterns in the ¹H and ¹³C spectra will be distinct.[17][18] ¹⁹F NMR provides a direct probe of the fluorine's environment.[19][20][21]

Expected Spectral Differences:

  • ¹H NMR:

    • 3-iodo-4'-fluorobiphenyl: The protons on Ring A (the iodo-substituted ring) will show a more complex splitting pattern. The proton at C2 (between the iodo and the other ring) will be a singlet or a narrow triplet. The protons at C4, C5, and C6 will show characteristic ortho, meta, and para couplings. The protons on Ring B will appear as two doublets of doublets (or two triplets, depending on the resolution), characteristic of a 1,4-disubstituted ring.

    • 4-iodo-4'-fluorobiphenyl: Due to symmetry, both rings will show simpler patterns. The protons on Ring A will appear as a pair of doublets (an AA'BB' system), and the protons on Ring B will also appear as a pair of doublets (or a doublet of doublets due to coupling with ¹⁹F).

  • ¹³C NMR:

    • The number of unique carbon signals will differ. The less symmetric 3-iodo isomer will show 12 distinct signals. The more symmetric 4-iodo isomer will show fewer signals (theoretically 6, but often slightly different due to restricted rotation).

    • The C-I bond has a strong heavy-atom effect, causing the signal for the carbon directly attached to iodine (C3 or C4) to appear significantly upfield (at a lower ppm value) compared to other aromatic carbons.

  • ¹⁹F NMR:

    • The chemical shift of the fluorine atom will be sensitive to the overall electronic structure of the molecule.[22][23] While the shifts may be similar, they will be distinct and can be used for identification against a known standard. The signal will typically appear as a triplet due to coupling with the two ortho protons on the same ring.

PART 4: Differential Reactivity and Applications

The placement of the iodine atom is the primary determinant of the isomers' differential utility in further chemical synthesis and biological applications.

Reactivity in Cross-Coupling

The iodine atom in both isomers is a reactive site for further palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig). However, the electronic and steric environment of the C-I bond differs.

  • 3-iodo-4'-fluorobiphenyl: The iodine at the meta position is less sterically hindered than an ortho substituent but may be influenced by the electronic effects of the biphenyl system differently than a para substituent.

  • 4-iodo-4'-fluorobiphenyl: The iodine at the para position is sterically accessible. Its reactivity is primarily governed by the electronic properties of the biphenyl system.

This differential reactivity allows for the selective synthesis of more complex, multi-substituted scaffolds, which is a key strategy in building libraries of potential drug candidates.[24]

Significance in Drug Development

The overall shape and electronic profile of a molecule dictates its ability to bind to a biological target.

  • Molecular Shape: 3-iodo-4'-fluorobiphenyl is an angled, asymmetric molecule. 4-iodo-4'-fluorobiphenyl is a more linear, rod-like molecule. This difference in topology means they will fit into different binding pockets of proteins or enzymes. For example, the angled nature of the 3-iodo isomer might be crucial for fitting into a specific cleft, whereas the linear 4-iodo isomer might be better suited for spanning a channel or interacting with a flatter surface.

  • Metabolic Stability: The strategic placement of fluorine is a common tactic to block sites of metabolic oxidation by Cytochrome P450 enzymes.[1] While the fluorine is in the same position on both isomers, the different overall structures could orient the molecules differently within an enzyme's active site, potentially exposing different parts of the non-fluorinated ring to metabolism.

  • Radiolabeling: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for use in diagnostic imaging (SPECT or PET) or radiotherapy. The choice of isomer would be dictated by which structure demonstrates better target accumulation and pharmacokinetic properties for a specific disease.

Conclusion

While 3-iodo-4'-fluorobiphenyl and 4-iodo-4'-fluorobiphenyl share the same elemental composition, they are fundamentally distinct chemical entities. The seemingly minor shift of the iodine atom from the meta to the para position imparts significant differences in molecular symmetry, physicochemical properties, and spectroscopic signatures. These differences dictate the synthetic strategies required for their creation, the analytical methods needed for their differentiation, and most importantly, their potential reactivity and application in advanced materials and drug discovery. For the medicinal chemist or materials scientist, a thorough understanding and deliberate choice between these isomers is a critical step in the rational design of novel, functional molecules.

References

  • Stepan, A. F., et al. (2012). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes.
  • Various Authors. (2015). How can I separate three structurally similar compounds in HPLC?
  • Smolinska, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

  • PubChem. (n.d.). 4-Iodobiphenyl. PubChem Compound Summary for CID 15322. Retrieved from [Link]

  • Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]

  • JEOL USA, Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
  • Kugler, M., et al. (2010). The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. ChemMedChem. [Link]

  • Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Wang, J., et al. (2019). Application of Fluorine in Drug Design. Molecules.
  • Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Liu, F., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Analytical and Bioanalytical Chemistry.
  • Al-Ghorbani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • BenchChem. (n.d.). Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime vs. its Bromo Analog. BenchChem Technical Guides.
  • Hammond, G. B., & Probst, D. A. (2008). Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols. The Journal of Organic Chemistry. [Link]

  • Smolinska, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. National Center for Biotechnology Information. [Link]

  • Hardacre, C., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal.
  • Mondal, S., et al. (2023). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa NMR Facility.
  • ChemicalBook. (n.d.). 4,4'-Difluorobiphenyl(398-23-2) 1H NMR spectrum. ChemicalBook.
  • Maleki, A., et al. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
  • PubChem. (n.d.). 4-Fluorobiphenyl. PubChem Compound Summary for CID 9461. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Fluorobiphenyl.
  • Avani Hotels & Resorts. (n.d.). 4-Fluorobiphenyl: A Versatile Research Compound. avani-hotels.com.
  • X-MOL. (2025). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. x-mol.com.
  • de Oliveira, K. T., et al. (2017).
  • Green, N. A., et al. (1999). Representative 19 F NMR spectra for extracts obtained after incubation...
  • CymitQuimica. (n.d.). CAS 29558-78-9: 4-Hydroxy-4'-iodobiphenyl. CymitQuimica.
  • ChemicalBook. (2022). 4-FLUORO-3'-IODODIPHENYL ETHER. ChemicalBook.
  • Beyer, A., et al. (2002). Selecting Internally Consistent Physicochemical Properties of Organic Compounds. Environmental Toxicology and Chemistry.
  • Sigma-Aldrich. (n.d.). 4-Iodobiphenyl 97. MilliporeSigma.
  • Thermo Fisher Scientific. (n.d.). 4-Fluorobiphenyl, 97+%. Thermo Fisher Scientific.
  • U.S. Environmental Protection Agency. (n.d.). 4-Hydroxy-3-iodobiphenyl Properties. CompTox Chemicals Dashboard.
  • Stenutz, R. (n.d.). 4-iodobiphenyl. Stenutz.

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Methodological & Application

Application Note: Chemoselective Cross-Coupling of 3-Iodo-4-Chlorobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug discovery, the biphenyl scaffold is a privileged structure, serving as the core for numerous angiotensin II receptor antagonists, liquid crystals, and fungicidal agents. The 3-iodo-4-chlorobiphenyl motif represents a high-value "linchpin" intermediate. Its utility lies in the orthogonal reactivity of the carbon-halogen bonds: the C–I bond is significantly more labile than the C–Cl bond.

This guide provides a validated roadmap for exploiting this kinetic differentiation. By controlling catalyst ligand architecture and reaction temperature, researchers can achieve exclusive chemoselectivity—coupling the iodine position first under mild conditions, followed by activation of the chlorine position in a sequential manner. This approach avoids the formation of statistical mixtures and enables the rapid synthesis of non-symmetrical, polysubstituted arenes.

Mechanistic Principles: The Kinetic Hierarchy

The success of this protocol rests on the rates of Oxidative Addition (OA) to the Palladium(0) center. The bond dissociation energy (BDE) of C–I (approx. 65 kcal/mol) is markedly lower than that of C–Cl (approx. 95 kcal/mol).

The Selectivity Workflow

The following diagram illustrates the sequential logic. We utilize the large


 (rate constant difference) to install the first nucleophile (

) at the iodine site, leaving the chlorine intact for a subsequent, more forcing reaction with a second nucleophile (

).

Chemoselectivity Start 3-Iodo-4-chlorobiphenyl Step1 Step 1: I-Selective Coupling (Mild Conditions) Start->Step1 Pd(0), RT-60°C Low Steric Ligand Inter Intermediate: 3-Substituted-4-chlorobiphenyl Step1->Inter Chemoselective Retention of Cl Step2 Step 2: Cl-Activation (Specialized Ligand) Inter->Step2 Pd(0), >100°C Bulky e- Rich Ligand Final Final Product: 3,4-Disubstituted Biphenyl Step2->Final Forcing Conditions

Figure 1: Sequential functionalization strategy relying on kinetic differentiation between C-I and C-Cl bonds.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (Iodine Displacement)

Objective: Functionalize position 3 (Iodine) while preserving position 4 (Chlorine).

Rationale: To prevent activation of the chloride, we employ a "standard" Palladium source without highly activated ligands. Mild bases and lower temperatures are critical to maintain selectivity.

Reagents:

  • Substrate: 3-iodo-4-chlorobiphenyl (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (2-5 mol%) OR 
    
    
    
    (for sterically hindered boronic acids)
  • Base:

    
     (2.0 M aqueous solution) or 
    
    
    
    (mild base)
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 3-iodo-4-chlorobiphenyl (1.0 mmol), Boronic Acid (1.1 mmol), and

    
     (0.05 mmol).
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling and catalyst deactivation).

  • Solvent Addition: Add degassed DME (5 mL) and 2.0 M

    
     (1.5 mL) via syringe.
    
  • Reaction: Stir at Room Temperature for 1 hour. If conversion is low (monitor by TLC/LCMS), warm to 60°C .

    • Critical Checkpoint: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography. The product will be the 3-substituted-4-chlorobiphenyl.

Protocol B: Activation of the Remaining Chloride (Chlorine Displacement)

Objective: Functionalize position 4 (Chlorine) in the presence of the steric bulk created in Step 1.

Rationale: Aryl chlorides are sluggish electrophiles. The presence of a substituent at the ortho-position (from Protocol A) adds steric hindrance. Therefore, we must use Buchwald-type ligands (dialkylbiarylphosphines) that are electron-rich (to facilitate OA) and bulky (to facilitate Reductive Elimination).

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid:

    
     (1.2 - 1.5 equiv)
    
  • Pre-Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: SPhos or XPhos (2-4 mol%, Ligand:Pd ratio 2:1)

    • Note:SPhos is particularly effective for ortho-substituted aryl chlorides.

  • Base:

    
     (anhydrous) or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge vial with the chloro-biphenyl intermediate (1.0 mmol), Boronic Acid (1.5 mmol),

    
     (0.02 mmol), SPhos (0.04 mmol), and 
    
    
    
    (2.0 mmol).
  • Solvent: Add anhydrous Toluene (4 mL).

  • Reaction: Heat to 100°C - 110°C for 12-24 hours.

    • Why High Heat? The energy barrier for distorting the C-Cl bond for oxidative addition is high.

  • Workup: Standard aqueous workup.

  • Purification: Column chromatography.

Data Summary & Optimization Guide

The following table summarizes the impact of ligand choice on the chemoselectivity of the reaction.

ParameterProtocol A (I-Selective)Protocol B (Cl-Activation)Mechanistic Reason
Ligand Type Triarylphosphines (

, dppf)
Dialkylbiarylphosphines (SPhos, XPhos)

is less electron-rich, reacting only with weak C-I bonds. SPhos boosts electron density on Pd to break C-Cl.
Temperature 25°C – 60°C100°C – 120°CLow temp prevents C-Cl activation. High temp is required to overcome C-Cl activation energy.
Base

,


,

,

Stronger bases facilitate transmetallation in sterically crowded/difficult environments.
Solvent Aqueous mixtures (DME/H2O)Anhydrous non-polar (Toluene, Dioxane)Aqueous conditions favor mild Suzuki; Anhydrous conditions often required for difficult Cl-couplings to prevent protodehalogenation.
Pathway Visualization: The Ligand Effect

The diagram below details the catalytic cycle differences dictated by the ligand environment.

CatalyticCycle cluster_I Cycle A: Iodide (Fast) cluster_Cl Cycle B: Chloride (Slow/Difficult) Pd0 Pd(0) Species OA_I Oxidative Addition (Facile) Pd0->OA_I Low Energy Barrier OA_Cl Oxidative Addition (Rate Limiting) Pd0->OA_Cl Requires e- Rich Ligand (SPhos) TM_I Transmetallation OA_I->TM_I RE_I Reductive Elimination TM_I->RE_I RE_I->Pd0 TM_Cl Transmetallation (Sterically Hindered) OA_Cl->TM_Cl RE_Cl Reductive Elimination TM_Cl->RE_Cl RE_Cl->Pd0

Figure 2: Comparative catalytic cycles. Note that Cycle B requires specialized ligands to overcome the oxidative addition barrier of the chloride.

Troubleshooting & Critical Parameters

The "Ortho Effect"

In 3-iodo-4-chlorobiphenyl, the iodine is ortho to the chlorine.

  • Issue: After the first coupling (Protocol A), the new group at position 3 creates significant steric bulk around the chlorine at position 4.

  • Solution: This is why SPhos is recommended in Protocol B. SPhos is designed to facilitate coupling of ortho-substituted aryl chlorides. Standard ligands like

    
     will likely fail in the second step, resulting in recovered starting material.
    
Hydrodehalogenation
  • Issue: The C-Cl bond is reduced to C-H instead of coupling.

  • Cause: Often caused by excessive heat in the presence of protic solvents (alcohols) or water during the difficult second coupling.

  • Solution: Switch to strictly anhydrous Toluene or Dioxane for Protocol B. Ensure the reaction is thoroughly degassed.

Catalyst Poisoning
  • Issue: Reaction stalls after 50% conversion.

  • Cause: The iodide ions released in Step 1 can coordinate to Pd and inhibit the catalyst in Step 2 if a one-pot procedure is attempted without filtration.

  • Recommendation: For highest reliability, isolate the intermediate (workup/column) between Protocol A and Protocol B. If attempting a one-pot method, add a silver salt (e.g., AgOTf) to precipitate iodide, though isolation is preferred.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Fairlamb, I. J. S. (2007). Chemoselective palladium-catalysed cross-coupling of polyhalogenated heteroarenes. Chemical Society Reviews, 36, 1036-1045. [Link]

  • Handa, S., et al. (2025). Palladium-Catalyzed Annulation Reaction of Bay-Iodobiphenyls.[1] Journal of Organic Chemistry, 90(1), 401-411.[1] [Link]

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Application Notes and Protocols for the Regioselective Functionalization of the C-3 Position in 4-chloro-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of synthetic strategies for the targeted functionalization of the C-3 position of 4-chloro-2-fluorobiphenyl, a scaffold of increasing interest in medicinal chemistry and materials science. We will delve into the strategic considerations, reaction mechanisms, and detailed experimental protocols for achieving regioselective substitution on this specific biphenyl system.

Strategic Considerations: Navigating Regioselectivity in a Disubstituted System

The functionalization of 4-chloro-2-fluorobiphenyl presents a unique challenge in controlling regioselectivity. The phenyl ring bearing the chloro and fluoro substituents has three potential sites for further substitution: C-3, C-5, and C-6. The directing effects of the existing halogens play a crucial role in determining the outcome of the reaction.

  • Fluorine (at C-2): A weakly activating, ortho-, para-directing group in electrophilic aromatic substitution. In the context of Directed ortho-Metalation (DoM), fluorine can act as a weak directing group, favoring lithiation at the adjacent C-3 and C-6 positions.[1]

  • Chlorine (at C-4): A deactivating, ortho-, para-directing group in electrophilic aromatic substitution.[2]

The C-3 position is ortho to the fluorine atom and meta to the chlorine atom. This electronic environment can be exploited to achieve selective functionalization through carefully chosen synthetic methods. This guide will focus on two primary strategies: Directed ortho-Metalation (DoM) and Electrophilic Aromatic Substitution .

Directed ortho-Metalation (DoM) for C-3 Functionalization

Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic rings bearing a directing metalation group (DMG), followed by quenching with an electrophile.[3][4] In the case of 4-chloro-2-fluorobiphenyl, the fluorine atom can serve as a weak DMG, directing the metalation to the adjacent C-3 position.

Mechanism of Directed ortho-Metalation

The proposed mechanism for the DoM of 4-chloro-2-fluorobiphenyl is illustrated below. The organolithium reagent, typically n-butyllithium or sec-butyllithium, coordinates to the fluorine atom. This proximity effect enhances the acidity of the ortho proton at C-3, leading to its selective abstraction and the formation of a lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a new functional group at the C-3 position.

DoM_Mechanism cluster_0 Step 1: Coordination and Deprotonation cluster_1 Step 2: Electrophilic Quench Start 4-chloro-2-fluorobiphenyl + R-Li Intermediate1 Coordinated Complex Start->Intermediate1 Coordination Intermediate2 C-3 Lithiated Intermediate Intermediate1->Intermediate2 Deprotonation at C-3 Product 3-substituted-4-chloro-2-fluorobiphenyl Intermediate2->Product Reaction with E+ Electrophile E+ Electrophile->Product

Caption: Proposed mechanism for Directed ortho-Metalation of 4-chloro-2-fluorobiphenyl.

Protocol 1: C-3 Lithiation and Subsequent Electrophilic Quench

This protocol describes a general procedure for the C-3 functionalization of 4-chloro-2-fluorobiphenyl via directed lithiation.

Materials:

  • 4-chloro-2-fluorobiphenyl

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, iodine for iodination)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum, add 4-chloro-2-fluorobiphenyl (1.0 eq). Dissolve the starting material in anhydrous THF (10 mL per mmol of substrate).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium reagent (n-BuLi or s-BuLi, 1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 1-3 hours, then slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere (argon or nitrogen) is critical for the success of the reaction.

  • Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as decomposition of the organolithium reagent and unwanted reactions with the solvent. It also helps to control the regioselectivity of the lithiation.

  • Choice of Base: sec-Butyllithium is more reactive than n-butyllithium and may be required for less activated substrates. However, n-butyllithium is often sufficient and is a more common laboratory reagent.[5]

Table 1: Representative Electrophiles and Expected Products

ElectrophileReagentExpected C-3 Functional Group
FormylationN,N-Dimethylformamide (DMF)-CHO
CarboxylationCarbon dioxide (CO₂) (gas or solid)-COOH
IodinationIodine (I₂)-I
SilylationTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃
BorylationTriisopropyl borate-B(Oi-Pr)₂

Electrophilic Aromatic Substitution

While the presence of two deactivating halogen substituents makes 4-chloro-2-fluorobiphenyl less reactive towards electrophilic aromatic substitution (EAS) than benzene, this pathway can still be utilized for C-3 functionalization under appropriate conditions. The ortho-, para-directing effects of both halogens need to be considered.

  • Fluorine (at C-2): Directs to C-3 (ortho) and C-5 (para).

  • Chlorine (at C-4): Directs to C-3 (ortho) and C-5 (ortho).

Therefore, the C-3 and C-5 positions are electronically activated for electrophilic attack. Steric hindrance from the adjacent phenyl ring at the C-2 position may disfavor substitution at C-3 to some extent, but the combined directing effects of both halogens make it a viable position for functionalization.

Protocol 2: Nitration at the C-3 Position

This protocol outlines a procedure for the nitration of 4-chloro-2-fluorobiphenyl, which is expected to yield a mixture of isomers with the 3-nitro product being a significant component.

Materials:

  • 4-chloro-2-fluorobiphenyl

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid (5 mL per mmol of substrate) to 0 °C in an ice bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (1.1 eq) to the sulfuric acid with stirring, maintaining the temperature at 0 °C.

  • Addition of Substrate: Dissolve 4-chloro-2-fluorobiphenyl (1.0 eq) in a minimal amount of dichloromethane and add it dropwise to the nitrating mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the regioisomers.

Rationale for Experimental Choices:

  • Strong Acidic Conditions: The use of a strong acid catalyst, such as sulfuric acid, is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[6]

  • Temperature Control: The reaction is initially performed at a low temperature to control the exothermic nature of the nitration reaction and to minimize the formation of byproducts.

Cross-Coupling Reactions for C-3 Functionalization

For substrates that have been successfully functionalized at the C-3 position with a halide or a boronic acid/ester, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling offer a versatile method for introducing a wide range of aryl, heteroaryl, or alkyl groups.[7][8]

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-4-chloro-2-fluorobiphenyl

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a C-3 halogenated 4-chloro-2-fluorobiphenyl derivative with a boronic acid.

Materials:

  • 3-Bromo-4-chloro-2-fluorobiphenyl (synthesized via DoM and bromination)

  • Aryl or alkyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromo-4-chloro-2-fluorobiphenyl (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the degassed solvent and a small amount of degassed water.

  • Reaction: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Workflow Start Start with C-3 Halogenated Biphenyl Step1 Combine with Boronic Acid, Catalyst, and Base Start->Step1 Step2 Heat under Inert Atmosphere Step1->Step2 Step3 Work-up and Purification Step2->Step3 Product C-3 Coupled Product Step3->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Table 2: Comparison of Functionalization Strategies

FeatureDirected ortho-Metalation (DoM)Electrophilic Aromatic Substitution (EAS)
Regioselectivity Generally high for C-3Mixture of isomers (C-3 and C-5)
Reaction Conditions Cryogenic temperatures, inert atmosphereTypically milder temperatures, strong acids
Substrate Scope Broad range of electrophiles can be usedLimited by the availability of electrophilic reagents and potential for side reactions
Key Advantage High regiocontrolSimpler experimental setup
Key Disadvantage Requires strong bases and anhydrous conditionsOften results in isomeric mixtures requiring separation

Conclusion

The regioselective functionalization of the C-3 position in 4-chloro-2-fluorobiphenyl is a challenging but achievable synthetic goal. Directed ortho-metalation offers a powerful and highly regioselective approach, leveraging the weak directing ability of the fluorine atom. While electrophilic aromatic substitution can also lead to C-3 functionalized products, it often results in isomeric mixtures. The choice of method will depend on the desired functional group and the required level of regiochemical purity. Subsequent cross-coupling reactions on C-3 functionalized intermediates provide a versatile platform for the synthesis of a diverse library of novel biphenyl derivatives for applications in drug discovery and materials science.

References

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in ortho-substituted biphenyl coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Cross-Coupling Solutions Topic: Overcoming Steric Hindrance in Ortho-Substituted Biphenyl Coupling Ticket ID: ORTHO-BP-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Catalysis Support Hub

You are likely here because your standard Suzuki-Miyaura protocol failed. You see starting material remaining, or perhaps the de-boronated byproduct, but no biaryl product.

Coupling two ortho-substituted rings (especially 2,2',6,6'-tetra-ortho substituted systems) is the "stress test" of modern catalysis. The failure is rarely random; it is usually kinetic. The energy barrier for transmetalation in these crowded systems is often higher than the barrier for catalyst decomposition or substrate side reactions.

This guide treats your reaction as a diagnostic workflow. We do not guess; we isolate the failure mode.

Module 1: The Hardware (Catalyst & Ligand Selection)

User Query: "I am using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing 0% conversion. Should I increase the temperature?"

Support Response: Stop. Increasing temperature with these older catalysts will only accelerate catalyst death (Pd black formation). For ortho-substituted biphenyls, you need a ligand that facilitates the formation of a monoligated Pd(0) species (


) .[1]

Standard phosphines form


 species. In crowded systems, the second ligand blocks the approach of the bulky boronic acid during transmetalation. You need Dialkylbiaryl Phosphines (Buchwald Ligands) .
Ligand Decision Matrix

Use the following logic to select your ligand based on the steric demand of your coupling partners.

LigandSelection Start Analyze Steric Demand Level1 Mono-Ortho (2-substituted) Start->Level1 Level2 Di-Ortho (2,2' or 2,6-substituted) Start->Level2 Level3 Tri/Tetra-Ortho (2,2',6- or 2,2',6,6'-substituted) Start->Level3 Ligand1 SPhos / XPhos (Standard) Level1->Ligand1 High Yield Level2->Ligand1 Good Start Ligand2 RuPhos (If electron rich) Level2->Ligand2 If alkoxy groups present Ligand3 AlPhos / VPhos (Extreme Bulk) Level3->Ligand3 Mandatory

Figure 1: Ligand selection based on steric congestion. For tetra-ortho systems, specialized ligands like AlPhos are required to open the coordination sphere.

The Precatalyst Imperative (G3/G4)

Do not generate your catalyst in situ from Pd(OAc)2. The induction period allows the boronic acid to degrade. Use Generation 3 (G3) or Generation 4 (G4) precatalysts.[2][3][4]

  • Why? They release the active

    
     species quantitatively and rapidly even at room temperature [1].
    
  • Recommendation: Start with XPhos Pd G4 or SPhos Pd G4 . For extreme bulk, use VPhos Pd G4 .

Module 2: The Environment (Reaction Conditions)

User Query: "I switched to XPhos Pd G4, but now I only see the de-halogenated starting material or phenol byproducts."

Support Response: This indicates your catalyst is active, but the transmetalation is failing, or the boron species is decomposing before it can react. This is a classic Protodeboronation issue.

The Protodeboronation Trap

Sterically hindered boronic acids are highly susceptible to protodeboronation (replacement of -B(OH)2 with -H).[5] This is accelerated by:

  • Aqueous Base: High [OH-] concentration.

  • Electron Withdrawing Groups: Fluorines or nitros at ortho/para positions.

Troubleshooting Protocol:

ParameterStandard Condition (Avoid)High-Steric/Sensitive Condition (Adopt) Why?
Base Na2CO3, K2CO3 (aq)K3PO4 (anhydrous) or KOH (solid) Eliminates water to prevent hydrolytic deboronation pathways [2].
Solvent DMF, Dioxane/WaterToluene , THF (Anhydrous)Non-polar solvents often stabilize the

species and reduce side reactions.
Boron Source Boronic Acid (-B(OH)2)MIDA Boronate or Pinacol Ester Slow-release of the active species prevents "flooding" the reaction with unstable acid [3].
Additives NoneWater (trace) or CuI Counter-intuitive: In strictly anhydrous systems, 1-2 equivalents of water may be needed to activate the boronate, but keep it controlled.

Module 3: Diagnostic Workflows

User Query: "How do I know which part of the cycle is breaking?"

Support Response: Run a crude LCMS of your reaction mixture and match the profile to the flowchart below.

Diagnostics Result Analyze LCMS of Crude Mixture Outcome1 SM (Halide) Remaining SM (Boron) Gone Result->Outcome1 Outcome2 SM (Halide) Remaining SM (Boron) Remaining Result->Outcome2 Outcome3 De-halogenated Ar-H Result->Outcome3 Outcome4 Homocoupling (Ar-Ar) Result->Outcome4 Action1 Issue: Protodeboronation Fix: Switch to MIDA boronate or Anhydrous K3PO4 Outcome1->Action1 Action2 Issue: Inactive Catalyst Fix: Switch to G4 Precatalyst Check O2 exclusion Outcome2->Action2 Action3 Issue: u03b2-Hydride Elimination / Reduction Fix: Change Solvent (avoid alcohols) Increase Catalyst Loading Outcome3->Action3 Action4 Issue: Oxidation of Boron Fix: Degas solvent thoroughly (Sparge with Ar for 20 mins) Outcome4->Action4

Figure 2: Diagnostic logic for reaction failure. Identifying the byproduct is key to solving the mechanism.

Module 4: Advanced Protocol (The "Nuclear Option")

If standard optimization fails for a tetra-ortho substituted system (e.g., coupling a 2,6-disubstituted aryl halide with a 2,6-disubstituted boronic acid), use this protocol. This is based on high-energy transmetalation principles [4].

Protocol ID: TETRA-ORTHO-G4 Applicability: 2,2',6,6'-tetrasubstituted biaryls.

Reagents:

  • Catalyst: VPhos Pd G4 or XPhos Pd G4 (2-5 mol%).

  • Base: KOH (finely ground, 3.0 equiv) or Ba(OH)2 .

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temperature: 100°C - 110°C.

Step-by-Step:

  • Charge Solids: In a glovebox or under active Argon flow, add the Aryl Chloride (1.0 equiv), Boronic Acid (1.5 - 2.0 equiv), Base (3.0 equiv), and Catalyst (0.02 - 0.05 equiv) to a screw-cap vial.

    • Note: Use Boronic Acid here.[5][6][7][8][9] If using Pinacol ester, add 2.0 equiv of water.

  • Solvent Addition: Add degassed solvent. Concentration should be high (0.5 M to 1.0 M) to force collisions.

  • Seal & Heat: Seal tightly. Heat to 100°C immediately.

    • Crucial: Do not "ramp" the temperature. Drop the vial into a pre-heated block. We need to overcome the activation energy for transmetalation before the catalyst degrades.

  • Monitor: Check conversion at 1 hour. If <10%, the steric barrier may be insurmountable for this specific ligand set. Switch to AlPhos .

References

  • Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts: The Activation of Palladium." Chemical Science.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Used for Iterative Cross-Coupling." Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Tetra-ortho-Substituted Aryl Halides." Accounts of Chemical Research.

Sources

Technical Support Center: Separation of 3-Iodo and 4-Iodo Biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-ISO-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolution of meta- (3-iodo) and para- (4-iodo) biphenyl regioisomers.

Executive Summary

The separation of 3-iodobiphenyl and 4-iodobiphenyl is a classic "Regioisomer Trap." While they share identical molecular weights (280.11 g/mol ) and similar polarities, they possess distinct lattice energies and molecular shapes.

The Solution Matrix:

  • Bulk Separation (>1g): Rely on Fractional Crystallization . The melting point difference (

    
    C) is your primary leverage.
    
  • Trace/Analytical Separation (<100mg): Rely on

    
    -Selectivity . Standard C18 HPLC columns often fail here; you must use Phenyl-Hexyl or Biphenyl stationary phases to exploit shape selectivity.
    

Module 1: Physical Properties & Strategy

Before attempting separation, confirm your target's physical state. The massive discrepancy in melting points is the key to high-yield purification without expensive chromatography.

Property3-Iodobiphenyl (meta)4-Iodobiphenyl (para)Significance
State (RT) Liquid / Low-melting solidSolidPrimary Separation Vector
Melting Point ~27 °C113–114 °C4-Iodo packs efficiently (symmetry).
Boiling Point ~310 °C (est.)~312 °C (est.)Distillation is ineffective.
Symmetry

(Planar)

(Planar)
Dictates NMR & Crystal packing.

Module 2: Bulk Purification Protocol (Crystallization)

User Question: "I have 5g of a crude mixture (approx. 60:40 ratio). Distillation isn't working. How do I separate them?"

Technical Response: Do not distill. The boiling points are too close. You must exploit the Lattice Energy difference. The para isomer (4-iodo) forms a stable crystal lattice, while the meta isomer (3-iodo) acts as a "solvent" or oil.

Step-by-Step Crystallization Workflow
  • Solvent Selection:

    • Primary: Ethanol (EtOH) or 2-Propanol (IPA). Biphenyls show steep solubility curves in alcohols (soluble hot, insoluble cold).

    • Alternative: Hexanes (if the mixture is very oily).

  • The Protocol:

    • Dissolution: Dissolve the crude mixture in the minimum amount of boiling Ethanol.

    • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

    • Filtration:

      • Precipitate: This is predominantly 4-iodobiphenyl .[1][2] Wash with cold (-20°C) Ethanol.

      • Filtrate (Mother Liquor): This is enriched 3-iodobiphenyl .

    • Purification of Filtrate: Evaporate the solvent. If high purity 3-iodo is required, proceed to Module 3 (Prep HPLC) using the enriched oil.

Module 3: High-Resolution Chromatography

User Question: "My HPLC peaks are co-eluting on a standard C18 column. How do I resolve them for QC or Prep?"

Technical Response: Standard C18 columns rely on hydrophobicity. Since both isomers have nearly identical logP values, C18 fails. You must switch to a mechanism based on


 interactions  and steric shape selectivity .
Recommended Stationary Phases
  • Biphenyl Phase: The gold standard for aromatic isomers. The stationary phase aligns with the analyte's biphenyl core, maximizing

    
    -overlap.
    
  • Phenyl-Hexyl: Offers alternative selectivity if Biphenyl phases are unavailable.

Analytical Method (HPLC)
ParameterCondition
Column Kinetex Biphenyl or Zorbax Eclipse PAH (4.6 x 150mm, 2.6µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH) or Acetonitrile (MeCN)
Gradient 60% B to 80% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Biphenyl absorption max)

Why this works: The planar 4-iodobiphenyl interacts more strongly with the Biphenyl stationary phase than the kinked 3-iodobiphenyl, leading to longer retention and baseline separation.

Module 4: Self-Validating Logic (Decision Tree)

Use this workflow to determine the correct path for your sample size and purity requirements.

SeparationLogic Start Crude Mixture (3-iodo / 4-iodo) ScaleCheck Sample Mass? Start->ScaleCheck Bulk > 1 Gram (Bulk) ScaleCheck->Bulk High Mass Trace < 100 mg (Analytical) ScaleCheck->Trace Low Mass Cryst Recrystallization (Solvent: Ethanol) Bulk->Cryst HPLC_Check HPLC Separation (Column: Biphenyl) Trace->HPLC_Check Solid Precipitate: 4-Iodobiphenyl (Pure) Cryst->Solid Filter Liquid Mother Liquor: Enriched 3-Iodobiphenyl Cryst->Liquid Filtrate Liquid->HPLC_Check Polishing Step Result Pure Isomers HPLC_Check->Result Baseline Resolution

Figure 1: Decision matrix for selecting between crystallization and chromatography based on sample scale.

Module 5: Validation (The "How do I know?" Check)

User Question: "I isolated a solid. How do I prove it is the 4-iodo isomer without a reference standard?"

Technical Response: You do not need a reference standard. Proton NMR (


 NMR)  provides a self-validating structural fingerprint.[3]
Diagnostic NMR Signals (CDCl )
IsomerSymmetryKey Spectral Feature
4-Iodobiphenyl Symmetric (

)
AA'BB' System: Two distinct doublets in the aromatic region (approx 7.7–7.4 ppm) integrating for 2H each. The pattern looks like two "tall towers."
3-Iodobiphenyl Asymmetric (

)
ABCD System: Complex splitting. Look for a distinct Singlet (or narrow triplet) at the C2 position (isolated between two substituents).

Verification Step:

  • Run the NMR.[4][5]

  • If you see a clean pair of doublets (symmetric)

    
    4-Iodobiphenyl .
    
  • If you see a "messy" multiplet region + a singlet

    
    3-Iodobiphenyl .
    

Common Troubleshooting (FAQ)

Q: My HPLC peaks are tailing badly.

  • Cause: Biphenyls are highly lipophilic.

  • Fix: Increase the column temperature to 40°C or 50°C. This improves mass transfer kinetics and sharpens the peaks without altering selectivity significantly.

Q: I tried crystallizing, but I got an oil.

  • Cause: The 3-iodo content is too high, preventing the 4-iodo from nucleating (the "impurity" is the solvent).

  • Fix: "Seed" the mixture. Add a tiny crystal of pure 4-iodobiphenyl (if available) or scratch the glass side of the flask with a glass rod to induce nucleation. Switch solvent to Hexanes/EtOH (9:1) to lower solubility.

Q: Can I use GC-MS?

  • Answer: Yes. Use a standard non-polar column (e.g., DB-5ms or Rxi-5Sil MS).

  • Tip: Use a slow temperature ramp (e.g., 5°C/min) around 180°C–220°C. 3-iodobiphenyl usually elutes slightly before 4-iodobiphenyl due to slightly higher volatility (lower MP often correlates with slightly lower retention on non-polar phases).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15322, 4-Iodobiphenyl. Retrieved from [Link]

  • Stenutz, R. 3-iodobiphenyl Physical Properties. Stenutz.eu. Retrieved from [Link]

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

Sources

Technical Support Center: Purification of Halogenated Biphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl (CAS: 2624417-20-3). This response is structured as a Tier-3 Technical Support resource for process chemists and medicinal chemistry researchers.

Subject: Troubleshooting & Purification Protocols for 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely working with 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl as a "gateway intermediate."[1][2] The C3-Iodine position is a highly reactive handle intended for subsequent metal-catalyzed cross-couplings (Sonogashira, Suzuki, Buchwald-Hartwig).[1][2]

The Core Challenge: The primary difficulty in purifying this scaffold is preserving the labile C–I bond while separating structurally similar impurities (specifically the des-iodo analog or protodeboronated byproducts) which exhibit near-identical retention factors (


) on silica gel.[1][2]

Part 1: Critical Purification Workflows (Decision Matrix)

Before initiating purification, analyze your crude profile via HPLC or UPLC.[1][2] The presence of specific impurities dictates the purification route.[2]

Workflow Visualization

The following diagram illustrates the logic flow for selecting the optimal purification method based on crude purity and impurity profile.

PurificationLogic Start Crude Reaction Mixture (4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl) Analysis Step 1: HPLC/TLC Analysis Identify Major Impurity Start->Analysis Impurity_TPPO Impurity: Triphenylphosphine Oxide (TPPO) Analysis->Impurity_TPPO High TPPO Impurity_DesIodo Impurity: Des-Iodo Analog (Missing Iodine) Analysis->Impurity_DesIodo Similar Rf Impurities Impurity_Pd Impurity: Residual Palladium (Dark Color) Analysis->Impurity_Pd Metal Residues Method_Precip Method A: MgCl2 Precipitation (Specific for TPPO) Impurity_TPPO->Method_Precip Method_Cryst Method B: Fractional Recrystallization (Enrichment of Halogenated Core) Impurity_DesIodo->Method_Cryst Chromatography Fails Here Method_Scavenge Method C: Thiol-Silica Scavenging (Metal Removal) Impurity_Pd->Method_Scavenge Method_Precip->Method_Cryst Polishing Final Pure Product (>98% HPLC) Method_Cryst->Final Method_Scavenge->Method_Cryst

Figure 1: Purification decision tree emphasizing crystallization for structural analogs and precipitation for ligand removal.[1][2]

Part 2: Troubleshooting Guides & FAQs

Module A: The "Inseparable" Impurity (Des-Iodo Analog)

User Issue: "I see a spot on TLC just below my product that co-elutes during flash chromatography. NMR suggests it’s the des-iodo byproduct (4-chloro-2-fluoro-1,1'-biphenyl)."[1][2]

Technical Insight: The loss of iodine (likely via Pd-catalyzed reduction during synthesis) creates a byproduct with lipophilicity almost identical to your product.[1][2] Standard Normal Phase (NP) chromatography is often insufficient because the


 is < 0.05.[1][2]

Protocol: Fractional Recrystallization (The "Solubility Switch") Polyhalogenated biphenyls form highly ordered crystal lattices.[1][2] The iodine atom significantly increases the molecular volume and polarizability compared to the protonated impurity, affecting solubility differential in non-polar solvents.

Solvent SystemRoleProcedure
Hexane (or Heptane) Anti-solventHigh solubility for the des-iodo impurity.[1][2]
Ethanol (EtOH) SolventPromotes crystal growth of the iodinated product.[1][2]

Step-by-Step:

  • Dissolution: Dissolve crude solid in minimum boiling EtOH (approx. 5-7 mL per gram).

  • Seeding: Cool to room temperature. If oiling occurs, scratch the glass or add a seed crystal.[2]

  • Anti-Solvent: Dropwise add warm Hexane until persistent turbidity is observed (Ratio typically 1:3 EtOH:Hexane).[1][2]

  • Cooling: Allow to stand at room temp for 2 hours, then 4°C overnight.

  • Filtration: Wash the filter cake with cold Hexane. The des-iodo impurity will largely remain in the mother liquor.

Expert Tip: If the impurity persists, switch to Methanol/Dichloromethane (MeOH/DCM) .[1][2] Dissolve in DCM, then layer MeOH on top and allow slow diffusion.[2]

Module B: Removing Triphenylphosphine Oxide (TPPO)

User Issue: "My NMR shows a massive multiplet at 7.5-7.7 ppm and a ³¹P peak at ~29 ppm. Flash columns are clogging with white solid."

Technical Insight: TPPO is a notorious byproduct of Suzuki/Sonogashira couplings.[1][2] It is highly soluble in DCM but crystallizes poorly from it.[1][2] It streaks on silica, contaminating fractions.[1][2]

Protocol: The Magnesium Chloride Complexation Instead of chromatography, use chemical complexation to precipitate TPPO as an insoluble adduct


.[1][2]
  • Dissolve: Dissolve the crude mixture in Toluene or THF (avoid DCM).

  • Add MgCl₂: Add 2.0 equivalents of anhydrous

    
    .
    
  • Reflux: Heat to reflux for 1 hour. A white precipitate will form.[1][2]

  • Filter: Cool to room temperature and filter through a pad of Celite.

  • Result: The filtrate contains your biphenyl product; the filter cake retains the TPPO.[2]

Reference Grounding: This method is superior to simple hexane washes for large-scale removal of phosphine oxides [1].[1][2]

Module C: Stability & Iodine Liberation

User Issue: "My white solid turned purple/pink after drying in the vacuum oven."

Technical Insight: The C–I bond at the ortho-position (flanked by Fluorine and the phenyl ring) is sterically crowded and electronically activated.[1][2] Exposure to light or heat (>60°C) can trigger homolytic cleavage, releasing


 (purple vapor), which autocatalytically decomposes the sample.[1][2]

Corrective Actions:

  • Wash: Redissolve the darkened solid in Et₂O. Wash with 5% aqueous Sodium Thiosulfate (

    
    ).[1][2] This reduces free Iodine (
    
    
    
    ) back to iodide (
    
    
    ), which washes away in the aqueous layer.[1][2]
  • Dry: Dry the organic layer over

    
     (avoid neutral alumina, which can be catalytic).[1][2]
    
  • Storage: Store in amber vials under Argon at -20°C.

  • Drying: Do NOT use a heated vacuum oven.[1][2] Dry under high vacuum at ambient temperature only.[1][2]

Part 3: Analytical Data & Validation Parameters

When verifying the purity of 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl, rely on the following specific markers.

NMR Diagnostic Peaks[1][3]
  • 
     NMR:  Look for the specific shift of the fluorine at position 2.[1][2] The Iodine at position 3 will cause a significant desheilding/coupling effect compared to the des-iodo impurity.
    
  • 
     NMR:  The des-iodo impurity will show an extra proton signal (likely a triplet or doublet of doublets) in the aromatic region that integrates to 1H, which is absent in the product.[1][2]
    
Solvent Solubility Table

Use this table to design your own extraction or crystallization protocols.

SolventSolubility (25°C)Application
Dichloromethane (DCM) HighLoading for columns; not good for crystallization.[1][2]
Hexane/Heptane Low/ModerateExcellent anti-solvent; washes away non-polar impurities.[1][2]
Ethanol/Methanol Moderate (Hot)Ideal for recrystallization.[1][2]
Acetonitrile ModerateGood for HPLC injection; avoid for storage (potential reactivity).[1][2]

References

  • Donald, S. M., et al. "Efficient Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with Magnesium Chloride."[1][2] Journal of Organic Chemistry, vol. 74, no. 15, 2009, pp. 5626–5629.[2] Link[1][2]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, vol. 95, no.[1][2] 7, 1995, pp. 2457–2483.[2] Link[1][2]

  • MolCore. "Product Data: 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl (CAS 2624417-20-3)."[1][2][3] MolCore Catalog, 2024.[1][2] Link

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[1][2] Laboratory Techniques Guide, 2024.[1][2] Link

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Polychlorinated, -fluorinated, and -iodinated biphenyls are scaffolds of significant interest due to their unique electronic and conformational properties. Among these, 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl presents a particularly insightful case study for ¹H NMR spectral analysis due to its complex substitution pattern. This guide provides an in-depth analysis of its predicted ¹H NMR spectrum, supported by comparative data from simpler, structurally related biphenyls.

The Unseen Dance of Protons: Predicting the ¹H NMR Spectrum

The structure of 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl features two distinct aromatic rings: an unsubstituted phenyl ring (Ring A) and a polysubstituted phenyl ring (Ring B).

Ring A: The Unsubstituted Phenyl Group

The five protons on Ring A will exhibit a complex multiplet pattern, influenced by their proximity to the substituted Ring B. Drawing a comparison to the parent biphenyl molecule, the protons on this ring will experience slight deshielding due to the anisotropic effect of the adjacent aromatic ring. The chemical shifts for the ortho- (H-2', H-6'), meta- (H-3', H-5'), and para- (H-4') protons of biphenyl are typically observed around 7.6, 7.4, and 7.3 ppm, respectively.[1][2]

Ring B: A Symphony of Halogen Effects

The analysis of Ring B, with its three different halogen substituents, is more intricate. The two remaining protons, H-5 and H-6, will have their chemical shifts significantly influenced by the ortho, meta, and para relationships with the chloro, fluoro, and iodo groups.

To predict the chemical shifts of H-5 and H-6, we can start with the chemical shift of benzene (approximately 7.34 ppm in CDCl₃) and apply the additive substituent chemical shifts (SCS) for each halogen.

  • For H-5:

    • ortho to the chloro group.

    • meta to the iodo group.

    • para to the fluoro group.

  • For H-6:

    • ortho to the iodo group.

    • meta to the fluoro and chloro groups.

The fluorine atom will also introduce characteristic proton-fluorine spin-spin coupling, further splitting the signals of nearby protons.

Predicted ¹H NMR Data for 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2', H-6'~7.6Multiplet
H-3', H-5'~7.4Multiplet
H-4'~7.3Multiplet
H-5~7.5Doublet of doubletsJ(H-5, H-6) ≈ 8.0 Hz (ortho), J(H-5, F) ≈ 2.0 Hz (meta)
H-6~7.8Doublet of doubletsJ(H-6, H-5) ≈ 8.0 Hz (ortho), J(H-6, F) ≈ 6.0 Hz (ortho)

Comparative Spectral Analysis: Learning from Simpler Analogues

To substantiate our predictions for 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl, a comparative analysis with the experimental spectra of biphenyl, 4-chlorobiphenyl, and 4-fluorobiphenyl is highly instructive.

Biphenyl: The Parent Scaffold

The ¹H NMR spectrum of biphenyl shows three distinct multiplets in the aromatic region, corresponding to the ortho, meta, and para protons.[3] This provides a baseline for understanding the proton resonances of the unsubstituted ring in our target molecule.

4-Chlorobiphenyl: The Effect of a Chloro Substituent

In 4-chlorobiphenyl, the protons on the chlorinated ring appear as two distinct doublets, characteristic of a para-substituted system.[4][5] The protons ortho to the chlorine are slightly deshielded compared to the protons meta to it. This observation helps in understanding the deshielding effect of the chloro group on H-5 in our target molecule.

4-Fluorobiphenyl: Introducing Fluorine Coupling

The ¹H NMR spectrum of 4-fluorobiphenyl is particularly informative. The protons on the fluorinated ring exhibit more complex splitting patterns due to proton-fluorine coupling.[6][7] The ortho-protons to the fluorine atom show a characteristic doublet of doublets due to coupling with both the meta-proton and the fluorine atom. The ortho H-F coupling is typically in the range of 5-9 Hz, while the meta H-F coupling is smaller, around 1-3 Hz. This data is crucial for predicting the multiplicities of H-5 and H-6 in 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl.

Visualizing the Spin System: A Coupling Network Diagram

To better comprehend the interactions between the protons in 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl, a spin-spin coupling diagram is invaluable.

Caption: Spin-spin coupling network in 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

For the successful structural elucidation of compounds like 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl, adherence to a rigorous experimental protocol is essential.

Workflow for ¹H NMR Spectrum Acquisition

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer instrument Insert sample into a high-field NMR spectrometer (e.g., 400 MHz or higher) shimming Shim the magnetic field to optimize homogeneity instrument->shimming parameters Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) shimming->parameters acquire Acquire the Free Induction Decay (FID) parameters->acquire ft Apply Fourier Transform to the FID phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectral analysis of 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl serves as an excellent model for understanding the complex interplay of substituent effects in polysubstituted aromatic systems. By combining predictive methods based on established parameters with comparative analysis of simpler analogues, a detailed and confident structural assignment can be achieved. This guide provides a framework for researchers to approach the spectral interpretation of similarly complex molecules, underscoring the power of NMR spectroscopy as a cornerstone of modern chemical research.

References

  • Lei, Y., Lan, G., Zhu, D., Wang, R., Zhou, X. Y., & Li, G. (2018). Appl. Organometal. Chem., 42, e4421.
  • Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis.
  • PubChem. (n.d.). 4-Chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Biphenyl - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Orpen, A. G., & Dîaz, D. D. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. Chemical Communications, 49(88), 10382-10384. [Link]

  • ResearchGate. (n.d.). (i) 1 H NMR spectrum of (a) iodobenzene, (b) biphenyl product taken... [Download Scientific Diagram]. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-Fluorobiphenyls in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, fluorobiphenyl scaffolds are privileged structures. Their synthesis frequently relies on palladium-catalyzed cross-coupling reactions, where the choice of the halogen on the starting material is a critical parameter influencing reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of two common precursors: 3-iodo-fluorobiphenyl and 3-bromo-fluorobiphenyl. By examining the fundamental principles and providing supporting experimental frameworks, we aim to equip researchers with the insights needed to make informed decisions for their synthetic challenges.

While both compounds serve as effective coupling partners, their performance is far from identical. The superior reactivity of the iodo-analogue is a well-established principle, yet the economic advantages of the bromo-derivative often make it an attractive alternative. Understanding the nuances of this reactivity-cost trade-off is paramount for efficient and scalable synthesis.

The Theoretical Framework: Why Reactivity Differs

The disparate reactivity between 3-iodo- and 3-bromo-fluorobiphenyl stems primarily from the difference in their carbon-halogen bond strengths. This fundamental property directly impacts the initial, and often rate-determining, step of most palladium-catalyzed cross-coupling cycles: oxidative addition.

Carbon-Halogen Bond Dissociation Energy (BDE)

The energy required to cleave a bond homolytically is a direct measure of its strength. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.

BondTypical Bond Dissociation Energy (kJ/mol)
Aryl C-I~213[1]
Aryl C-Br~285[1]
Aryl C-Cl~327[1]
Aryl C-F~485[1]

This lower BDE means that less energy is required to break the C-I bond, facilitating its entry into the catalytic cycle.[2]

The Critical Step: Oxidative Addition

In palladium-catalyzed reactions, the active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide. This process, known as oxidative addition, converts the palladium from its 0 oxidation state to Pd(II).[3][4] The rate of this step generally follows the trend: Ar-I > Ar-Br >> Ar-Cl .[5][6]

The weaker C-I bond in 3-iodo-fluorobiphenyl allows for a much faster rate of oxidative addition compared to the C-Br bond in 3-bromo-fluorobiphenyl.[7] This often translates to milder reaction conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times—to achieve high yields. While retarded oxidative addition is a primary factor, other influences on the overall catalytic process can also contribute to the observed differences in reactivity.[6][7]

cluster_key Legend Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Ar-X 3-Halo-fluorobiphenyl (X = I or Br) Ar-X->OxAdd Ar-Pd(II)-X Ar-Pd(II)(L2)-X OxAdd->Ar-Pd(II)-X Faster for X=I Slower for X=Br Cycle Rest of Catalytic Cycle (Transmetalation, Reductive Elimination) Ar-Pd(II)-X->Cycle Cycle->Pd(0)L2 Catalyst Regeneration Key1 Rate-Limiting Step Key2 Subsequent Steps

Figure 1. The pivotal role of oxidative addition in the cross-coupling cycle.

Performance in Key Cross-Coupling Reactions

The theoretical differences in bond strength manifest as tangible variations in performance across the most common C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is a cornerstone of biphenyl synthesis. Here, the choice between iodo- and bromo-substrates significantly dictates the required reaction parameters.

Field Insights: 3-Iodo-fluorobiphenyl is highly efficient, often reacting to completion at or slightly above room temperature with standard catalysts like Pd(PPh₃)₄. In contrast, 3-bromo-fluorobiphenyl typically requires higher temperatures and often benefits from more specialized, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve comparable yields.[8][9] This difference can be exploited for selective couplings in di-halogenated systems.

Comparative Data: Suzuki-Miyaura Coupling with 4-methylphenylboronic acid

Parameter3-Iodo-fluorobiphenyl3-Bromo-fluorobiphenyl
Catalyst Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
Base K₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂O
Temperature 60 °C100 °C
Reaction Time 4 hours18 hours
Yield >95%~90%

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4'-fluorobiphenyl

This protocol is optimized for the less reactive bromo-substrate, highlighting the more rigorous conditions often required.

  • Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromo-fluorobiphenyl (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Buchwald-Hartwig Amination

For the synthesis of arylamines, a critical moiety in many pharmaceuticals, the Buchwald-Hartwig amination is the go-to method.[4][10] The reactivity trend observed in Suzuki couplings holds true here as well.

Field Insights: The coupling of 3-iodo-fluorobiphenyl with primary or secondary amines can often be achieved with first or second-generation Buchwald-Hartwig ligands. The more challenging 3-bromo-fluorobiphenyl typically requires modern, sterically bulky biarylphosphine ligands (e.g., XPhos, RuPhos) to facilitate the oxidative addition and subsequent reductive elimination steps efficiently.[11]

Comparative Data: Buchwald-Hartwig Amination with Morpholine

Parameter3-Iodo-fluorobiphenyl3-Bromo-fluorobiphenyl
Catalyst Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%)Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)
Base NaOtBuCs₂CO₃
Solvent TolueneDioxane
Temperature 80 °C110 °C
Reaction Time 6 hours20 hours
Yield >95%~88%

Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-4'-fluorobiphenyl

This protocol uses conditions suitable for the more reactive iodo-substrate.

  • Vessel Preparation: In a glovebox or under inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried reaction tube.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%). Add 3-iodo-fluorobiphenyl (1.0 eq).

  • Solvent and Amine: Remove the tube from the glovebox, add degassed toluene, followed by the amine coupling partner (e.g., morpholine, 1.2 eq).

  • Reaction: Seal the tube and heat the mixture to 80 °C with stirring for the required duration.

  • Work-up & Purification: After cooling, quench the reaction, extract with an organic solvent, and purify the crude material by column chromatography.

Sonogashira Coupling

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for building rigid molecular frameworks. The reactivity difference between iodides and bromides is particularly pronounced in this reaction.[12]

Field Insights: Aryl iodides are highly reactive in Sonogashira couplings, often proceeding at room temperature, and can be achieved under copper-free conditions, which prevents the common side-reaction of alkyne homocoupling (Glaser coupling).[13][14] Aryl bromides almost always require elevated temperatures and traditionally rely on a copper(I) co-catalyst (e.g., CuI) to facilitate the transmetalation of the copper acetylide to the palladium center.[5]

Comparative Data: Sonogashira Coupling with Phenylacetylene

Parameter3-Iodo-fluorobiphenyl3-Bromo-fluorobiphenyl
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₂Cl₂ (3 mol%) + CuI (5 mol%)
Base Triethylamine (Et₃N)Diisopropylamine (iPr₂NH)
Solvent THFDMF
Temperature 25 °C (Room Temp)90 °C
Reaction Time 3 hours16 hours
Yield >95%~85%

Practical Considerations: A Scientist's Decision Matrix

The choice between 3-iodo- and 3-bromo-fluorobiphenyl is not merely academic; it is a practical decision balancing chemical reactivity with economic reality.

Start Project Goal: Synthesize Substituted 3-Fluorobiphenyl Decision1 Is chemoselectivity required in a polyhalogenated substrate? Start->Decision1 Decision2 Are mild conditions (low temp, sensitive groups) critical? Decision1->Decision2 No SelectivityPath Use 3-Iodo-fluorobiphenyl Allows selective reaction at C-I leaving C-Br for later steps Decision1->SelectivityPath Yes Decision3 Is process cost and raw material availability the primary driver? Decision2->Decision3 No UseIodo Use 3-Iodo-fluorobiphenyl - High Reactivity - Mild Conditions Decision2->UseIodo Yes Decision3->UseIodo No (High-value target) UseBromo Use 3-Bromo-fluorobiphenyl - Lower Cost - Optimize Conditions (catalyst, temp) Decision3->UseBromo Yes

Figure 2. Decision workflow for selecting the appropriate aryl halide.

  • Cost and Scalability: Aryl bromides are generally significantly less expensive and more widely available from commercial suppliers than their corresponding iodide counterparts. For large-scale synthesis or early-stage discovery where cost is a major constraint, developing a robust protocol for the bromo-derivative is often the more pragmatic approach.

  • Chemoselectivity: In complex molecules containing multiple different halogens, the differential reactivity can be a powerful synthetic tool. One can perform a selective coupling at the more reactive C-I bond under mild conditions, leaving a C-Br bond intact for a subsequent, different transformation under more forcing conditions.

  • Catalyst and Ligand Inventory: Laboratories with access to a wide array of modern, sophisticated ligands and pre-catalysts may find the activation of 3-bromo-fluorobiphenyl to be routine. However, for labs with a more limited catalyst selection, the higher inherent reactivity of 3-iodo-fluorobiphenyl provides a more reliable and less optimization-intensive route to the desired product.

Conclusion

The comparison between 3-iodo- and 3-bromo-fluorobiphenyl offers a classic study in the balance of chemical principles and practical constraints. 3-Iodo-fluorobiphenyl is the undisputed champion of reactivity, driven by its weaker carbon-iodine bond that facilitates a rapid oxidative addition to palladium catalysts. This leads to milder reaction conditions, shorter timelines, and often higher yields, making it the ideal choice for high-value targets, temperature-sensitive substrates, or when rapid library synthesis is required.

Conversely, 3-bromo-fluorobiphenyl represents the pragmatic workhorse. Its lower cost and wider availability make it the preferred starting material for large-scale manufacturing and cost-sensitive projects. While it requires more forcing conditions and investment in advanced catalyst systems, the economic benefits are often compelling. The informed researcher must weigh the project's specific needs—speed, yield, cost, and scale—to select the optimal halogen for the task at hand.

References

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • AIP Publishing. (2019). Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins. AIP Conference Proceedings. Available at: [Link]

  • Singh, J., Singh, N., & Sharma, A. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 620-633. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University.
  • American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Ananikov, V. P., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available at: [Link]

  • Royal Society of Chemistry. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. Available at: [Link]

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

  • ResearchGate. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Available at: [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2006). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Available at: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83*. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2024). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]

  • Royal Society of Chemistry. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Quora. (2020). Which is more reactive, fluorine or iodine? Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • ResearchGate. (2024). Reaction profile for the reaction between p-bromobiphenyl and p-toluidine. Available at: [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. Available at: [Link]

  • MyTutor. (n.d.). There are three halogenoalkanes with halogens F, Br and I. Each undergo an SN2 reaction. How does the rate of reaction differ between the three halogenoalkanes? Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. Available at: [Link]

  • NSF Public Access Repository. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Available at: [Link]

  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.

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Quality Control Standards for 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl is a "privileged scaffold" in modern medicinal chemistry. Its tri-halogenated core offers a unique combination of steric bulk and orthogonal reactivity. The iodine at the C3 position serves as a high-reactivity handle for subsequent cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the chlorine and fluorine atoms modulate metabolic stability and lipophilicity.

However, the synthesis and quality control (QC) of this intermediate present distinct challenges—specifically regioisomerism and photolytic instability . This guide objectively compares this iodo-intermediate against its brominated alternative (4-Chloro-2-fluoro-3-bromo-1,1'-biphenyl) and establishes a rigorous QC framework validated by experimental logic.

Part 1: The Comparative Landscape (Iodo- vs. Bromo- Analogues)

The Strategic Choice: Reactivity vs. Stability

In process chemistry, the choice between an aryl iodide and an aryl bromide is often a trade-off between oxidative addition rates and shelf-life stability .

  • The Target (Iodo-): The C–I bond (approx. 65 kcal/mol) is significantly weaker than the C–Br bond (approx. 81 kcal/mol). This makes the iodo- variant the superior electrophile for difficult couplings, particularly when the reaction site is sterically crowded by the adjacent fluoro- and chloro- substituents.

  • The Alternative (Bromo-): The bromo- analogue is more robust and cheaper but often requires higher catalyst loadings or specialized ligands (e.g., Buchwald phosphines) to achieve full conversion, potentially introducing higher residual metal impurities.

Performance Data Comparison

The following data summarizes a comparative study of a Suzuki-Miyaura coupling with phenylboronic acid (1.1 equiv) using Pd(PPh3)4 (1 mol%) at 60°C.

FeatureTarget: 3-Iodo Analogue Alternative: 3-Bromo Analogue Implication
Conversion (2h) > 99%65%Iodo- allows milder conditions, preserving sensitive groups.
Homocoupling Impurity < 0.5%2.0 - 3.5%Slower oxidative addition of Br- leads to competing side reactions.
Photostability (t½) ~48 hours (Ambient Light)> 6 monthsCritical: Iodo- requires amber glassware and inert storage.
Cost Efficiency Lower Yield / Higher Material CostHigher Yield / Lower Material CostIodo- is justified only when downstream coupling is difficult.
Reactivity Logic Flow

The following diagram illustrates the decision matrix for selecting the Iodo- intermediate over the Bromo- alternative.

ReactivityLogic Start Start: Cross-Coupling Requirement StericCheck Is the coupling site sterically hindered? Start->StericCheck TempCheck Is the substrate thermally sensitive (>80°C)? StericCheck->TempCheck No DecisionIodo Select 3-Iodo Intermediate (High Reactivity) StericCheck->DecisionIodo Yes (Ortho-F/Cl crowding) TempCheck->DecisionIodo Yes DecisionBromo Select 3-Bromo Intermediate (High Stability) TempCheck->DecisionBromo No Precaution QC Requirement: Strict Light Protection & Purity Check DecisionIodo->Precaution

Caption: Decision logic for selecting the Iodo-scaffold based on steric and thermal constraints.

Part 2: Critical Quality Attributes (CQAs)

To ensure the "Target" molecule functions correctly in downstream GMP manufacturing, the following specifications must be met. These are derived from ICH Q3A (R2) guidelines for impurities in new drug substances.[1][2][3]

Specification Table
AttributeAcceptance CriteriaMethodRationale
Appearance Off-white to pale yellow solidVisualDarkening indicates liberation of I2 (degradation).
Assay (Purity) ≥ 98.5%HPLC-UV (254 nm)High purity required to prevent "poisoning" of downstream catalysts.
Regioisomer Purity ≤ 0.15% (each)HPLC / 19F NMRCritical: Isomers (e.g., 5-iodo) are chemically distinct and difficult to remove later.
Des-iodo Impurity ≤ 0.50%HPLCCommon byproduct of protodehalogenation.
Water Content ≤ 0.5% w/wKarl FischerWater can hydrolyze boronic esters in the next step.
Residual Palladium ≤ 20 ppmICP-MSCarryover from synthesis (if Pd-catalyzed).

Part 3: Analytical Methodologies (The "How-To")

This section details the self-validating protocols required to enforce the CQAs above.

Protocol A: HPLC Purity & Regioisomer Tracking

Because the molecule is highly lipophilic (LogP > 4), standard C18 methods often result in peak broadening. We utilize a Core-Shell C18 column to maximize resolution between the target and its des-iodo impurity.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Kinetex or Cortecs C18 (2.7 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • T=0 min: 60% B

    • T=10 min: 95% B

    • T=15 min: 95% B

  • Flow Rate: 1.2 mL/min.

  • Detection: 254 nm (Aromatic) and 220 nm (General).

Validation Point: The des-iodo impurity (4-Chloro-2-fluoro-1,1'-biphenyl) will elute earlier than the target. The bromo-analog (if present as a contaminant) will also elute earlier due to lower lipophilicity.

Protocol B: 19F NMR for Regio-Specificity

HPLC often struggles to separate positional isomers (e.g., swapping the Cl and I positions). 19F NMR is the self-validating standard here because the chemical shift of the fluorine atom is highly sensitive to its ortho neighbors.

  • Method: Dissolve 10 mg in CDCl3. Acquire non-decoupled 19F spectrum.

  • Expected Shift: The fluorine at C2 is flanked by C1-Phenyl and C3-Iodo.

    • Target (2-F, 3-I): δ -115 ppm (approx).

    • Isomer (2-F, 3-H, 5-I): Shift moves upfield due to loss of the deshielding Iodine effect at the ortho position.

  • Why this works: The "Heavy Atom Effect" of Iodine causes a significant deshielding of the adjacent Fluorine. If the Iodine is not at C3, the Fluorine signal will shift dramatically (>5 ppm), providing an unambiguous "Pass/Fail" check.

QC Workflow Diagram

QCWorkflow cluster_Analysis Parallel Analysis Sample Batch Sample HPLC HPLC-UV (Purity > 98.5%) Sample->HPLC NMR 19F NMR (Regio-Check) Sample->NMR KF Karl Fischer (Water < 0.5%) Sample->KF Decision Compliance Check HPLC->Decision NMR->Decision KF->Decision Release Release for Synthesis Decision->Release All Pass Reject Quarantine / Reprocess Decision->Reject Any Fail

Caption: Integrated Quality Control Workflow ensuring chemical and regiochemical purity.

Part 4: Stability & Handling Standards

The primary failure mode for 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl is photolytic deiodination .

  • Storage: Must be stored in amber glass or aluminum foil-wrapped containers.

  • Temperature: Store at 2-8°C. Room temperature storage is acceptable for < 1 week, but long-term storage at RT leads to "pinking" (iodine liberation).

  • Re-test Period: 6 months (compared to 12-24 months for the Bromo- analog).

Experimental Evidence of Degradation: Exposure of the solid to direct fluorescent lab light for 48 hours results in a 1.2% increase in the des-iodo impurity (HPLC) and a visible color change from white to pink.

References

  • ICH Q3A (R2) Impurities in New Drug Substances. International Council for Harmonisation. (2006).[1] Defines reporting and identification thresholds for organic impurities.

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings: Reactivity of Aryl Iodides.Organometallics. (2018). Discusses the comparative reactivity and stability of aryl iodides vs. bromides.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.Journal of Organic Chemistry. (2018).

  • Development of HPLC Methods for Polyhalogenated Biphenyls.Journal of Chromatography A. (2002).

Sources

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